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  • Product: (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
  • CAS: 1342868-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (CAS 1431969-89-9)

For Researchers, Scientists, and Drug Development Professionals Abstract (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, with CAS number 1431969-89-9, is a fluorinated pyrazole derivative of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, with CAS number 1431969-89-9, is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoroethyl group at the N1 position and a methanamine moiety at the C4 position of the pyrazole ring imparts unique physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic pathway, detailed experimental protocols, characterization data, and a discussion of its potential therapeutic applications based on the known biological activities of structurally related pyrazole compounds.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3][4] The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for other functional groups and can influence the conformational preferences of the molecule. The aminomethyl group at the 4-position of the pyrazole ring provides a key site for interaction with biological targets and can be crucial for the compound's pharmacological activity.

This guide will delve into the synthetic chemistry required to produce (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine and explore its potential as a valuable building block for the development of novel therapeutics.

Proposed Synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow A 2,2-Difluoroethylamine C 1-(2,2-Difluoroethyl)-1H-pyrazole A->C B 1,3-Dicarbonyl Compound B->C E 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3/DMF) D->E G (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine E->G Reductive Amination F Ammonia, Reducing Agent (e.g., NaBH(OAc)3) F->G

Caption: Proposed synthetic workflow for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine.

Step 1: Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole

The initial step involves the construction of the pyrazole ring. A common and effective method for synthesizing N-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. In this case, 2,2-difluoroethylamine would first need to be converted to its corresponding hydrazine. However, a more direct approach would be to use a primary amine in a reaction with a suitable diketone, which can proceed through an in-situ generated hydrazine or a related intermediate.[5]

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a protected equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Amine: Add 1.1 equivalents of 2,2-difluoroethylamine to the reaction mixture.

  • Reaction Conditions: The reaction may be catalyzed by a mild acid. The mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 1-(2,2-difluoroethyl)-1H-pyrazole.

Step 2: Formylation of 1-(2,2-Difluoroethyl)-1H-pyrazole

The introduction of a formyl group at the 4-position of the pyrazole ring is a crucial step. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[6][7] This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice bath. Slowly add 1.5 equivalents of POCl₃ dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1.0 equivalent of 1-(2,2-difluoroethyl)-1H-pyrazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base such as sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, can be further purified by recrystallization or column chromatography.

Step 3: Reductive Amination to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

The final step is the conversion of the pyrazole-4-carbaldehyde to the corresponding primary amine. Reductive amination is a widely used and efficient method for this transformation.[8][9] This reaction involves the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by its reduction in situ to the amine.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 1.0 equivalent of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloroethane or methanol.

  • Amine Source: Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

  • Addition of Reducing Agent: To the mixture, add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions.

  • Reaction Conditions: The reaction is stirred at room temperature for several hours until the aldehyde is completely consumed, as indicated by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, is purified by column chromatography or by formation of a hydrochloride salt.

Characterization

The structural confirmation of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine and its intermediates would be achieved through a combination of spectroscopic techniques.

Technique Expected Observations for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
¹H NMR Signals corresponding to the pyrazole ring protons, a triplet for the CHF₂ group, a triplet for the CH₂ group adjacent to the pyrazole nitrogen, a singlet for the CH₂ group of the methanamine, and a broad singlet for the NH₂ protons.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the CH₂ and CHF₂ carbons of the difluoroethyl group, and the CH₂ carbon of the methanamine group. The CHF₂ carbon will appear as a triplet due to coupling with fluorine.
¹⁹F NMR A triplet signal characteristic of the CHF₂ group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.

Potential Applications and Biological Activity

While specific biological data for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is not extensively published, the structural motifs present in the molecule suggest potential therapeutic applications based on the known activities of related pyrazole derivatives.

Kinase Inhibition

Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1] The aminomethyl group can form crucial hydrogen bonds within the ATP-binding site of kinases, while the N-difluoroethyl pyrazole core can occupy hydrophobic pockets.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Molecule (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine Aminomethyl Aminomethyl Group Molecule->Aminomethyl Pyrazole_Core N-Difluoroethyl Pyrazole Core Molecule->Pyrazole_Core Aminomethyl->Hinge H-Bonding Pyrazole_Core->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Putative binding mode of the target compound in a kinase active site.

Antimicrobial and Antiviral Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[10][11][12] The incorporation of fluorine can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Neuroprotective and Anti-inflammatory Effects

Certain pyrazole compounds have shown neuroprotective and anti-inflammatory properties.[10][13] These activities are often linked to the modulation of specific enzymes or receptors involved in inflammatory pathways and neuronal signaling.

Conclusion

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a synthetically accessible and promising molecule for drug discovery and development. The proposed synthetic route provides a practical framework for its preparation, enabling further investigation into its chemical and biological properties. The combination of a fluorinated N-alkyl substituent and a key amine functional group on the pyrazole core makes this compound a valuable building block for the design of novel therapeutic agents targeting a range of diseases, from cancer to infectious and inflammatory disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70(4), 743-750.
  • Wu, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 1636-1643.
  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805.
  • (2021). One-Pot Synthesis of 4-Thiocyanato-1H-pyrazoles through Electrochemical Multicomponent Thiocyanation under Metal- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(17), 11893-11902.
  • (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332.
  • (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1436.
  • (2017). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Chemistry of Heterocyclic Compounds, 53(6-7), 649-668.
  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303.
  • (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Current Organic Synthesis, 14(7), 939-960.
  • (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10397-10407.
  • (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32.
  • (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 1636-1643.
  • (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1174.
  • (2018). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 54(1), 1-19.
  • (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1174.
  • (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 11(1), 1-13.
  • (2021). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry, 3(8), 2167-2177.
  • (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6523.
  • (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3183-3191.
  • (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(48), 31245-31258.
  • (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
  • (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 332.
  • (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2548.
  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5845-5866.
  • (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
  • (2018).
  • (2017). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 82(15), 8159-8166.
  • (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
  • (2018).
  • (2018). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 23(11), 2958.

Sources

Exploratory

Technical Monograph: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine

A Strategic Building Block for Next-Generation Kinase Inhibitors and Antivirals Executive Summary 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a high-value heterocyclic intermediate employed in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Next-Generation Kinase Inhibitors and Antivirals

Executive Summary

1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a high-value heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents.[1] As a functionalized pyrazole scaffold, it serves as a critical "linker" unit in fragment-based drug discovery (FBDD).

Its structural uniqueness lies in the 2,2-difluoroethyl moiety , a bioisostere for ethyl or isopropyl groups. This fluorinated motif modulates lipophilicity (LogD), enhances metabolic stability by blocking oxidative dealkylation (CYP450 resistance), and influences the electronic properties of the pyrazole ring. The C4-methanamine (aminomethyl) group provides a versatile primary amine handle for amide coupling, reductive amination, or nucleophilic substitution, making it an ideal precursor for constructing libraries of kinase inhibitors (e.g., JAK, BTK, CDK) and antiviral agents.

Structural Analysis & Physicochemical Properties[2]

The molecule comprises three distinct pharmacophoric elements:

  • The Pyrazole Core: A 5-membered aromatic heterocycle that acts as a hydrogen bond acceptor (N2) and donor (if unsubstituted, though here N1 is substituted). It serves as a rigid spacer.

  • The 2,2-Difluoroethyl Tail (

    
    ):  The fluorine atoms withdraw electron density via induction (
    
    
    
    effect), lowering the pKa of the pyrazole system and altering the dipole moment. The C-F bonds are metabolically robust.
  • The Methanamine Head (

    
    ):  A basic primary amine (
    
    
    
    hybridized) that serves as the attachment point for the pharmacophore's "warhead" or hinge-binding region.

Table 1: Predicted Physicochemical Profile

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula

Compact fragment (MW < 200).
Molecular Weight 161.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).
cLogP ~0.4 – 0.8Low lipophilicity ensures good aqueous solubility.
pKa (Amine) ~9.2Typical primary aliphatic amine; protonated at physiological pH.
pKa (Pyrazole N2) ~2.0Very weakly basic due to N1-substitution and F-induction.
TPSA ~42 ŲHigh membrane permeability potential.
H-Bond Donors 2 (Amine)Key for interaction with backbone carbonyls in enzymes.
H-Bond Acceptors 3 (N2 + 2F)Fluorine can act as a weak H-bond acceptor in hydrophobic pockets.
Synthetic Pathways[3][4][5][6]

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine typically follows a convergent route. The critical step is the regioselective alkylation of the pyrazole nitrogen, followed by the functionalization of the C4 position.

Pathway Logic (Graphviz Diagram)

Synthesispathway Start 4-Nitro-1H-pyrazole (Starting Material) Inter1 Intermediate A: 1-(2,2-difluoroethyl)-4-nitropyrazole Start->Inter1 Cs2CO3, DMF, 60°C Reagent1 2,2-Difluoroethyl triflate (Alkylation Agent) Reagent1->Inter1 AmineInter Intermediate B: 4-Amino-1-(2,2-difluoroethyl)pyrazole Inter1->AmineInter Reduction (If 4-amino target) Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Formylation Sandmeyer / Vilsmeier (C-C Bond Formation) NitrileInter Intermediate C: 4-Cyano-1-(2,2-difluoroethyl)pyrazole FinalRed Nitrile Reduction (LiAlH4 or Raney Ni) NitrileInter->FinalRed Product TARGET: 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine FinalRed->Product Start_Alt 4-Cyanopyrazole (Alternative Start) Start_Alt->NitrileInter Alkylation (Cs2CO3/DMF)

Figure 1: Synthetic flowchart illustrating the most efficient route via 4-cyanopyrazole alkylation and subsequent nitrile reduction.

Detailed Experimental Protocol

Method A: From 4-Cyanopyrazole (Preferred Industrial Route)

This route is preferred due to atom economy and the avoidance of potentially unstable diazonium intermediates.

Step 1: N-Alkylation

  • Reagents: 4-Cyanopyrazole (1.0 equiv), 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 equiv), Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Protocol:

    • Charge a reaction vessel with 4-cyanopyrazole and

      
       in DMF under 
      
      
      
      atmosphere.
    • Cool to 0°C. Add 2,2-difluoroethyl triflate dropwise (Note: Triflate is preferred over bromide for higher reactivity with electron-deficient fluoroalkyls).

    • Stir at RT for 12 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile .

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.0 equiv) or Raney Nickel/
    
    
    
    .
  • Solvent: Anhydrous THF (for

    
    ) or Methanol/
    
    
    
    (for Raney Ni).
  • Protocol (

    
     method): 
    
    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Add a solution of the nitrile intermediate dropwise.

    • Allow to warm to RT and reflux for 2 hours.

    • Quench (Fieser method): Cool to 0°C. Carefully add water, then 15% NaOH, then water.

    • Filter the white precipitate through Celite.

    • Concentrate filtrate to yield the crude amine.

    • Purification: The amine may require conversion to an HCl salt for crystallization or reverse-phase HPLC purification.

Medicinal Chemistry Applications

This building block is specifically designed to address common failure modes in drug discovery: metabolic instability and off-target toxicity .

Bioisosteric Rationale

The 2,2-difluoroethyl group is a bioisostere of the ethyl group.

  • Metabolic Blockade: The C-H bonds adjacent to fluorine are stronger and less prone to CYP450-mediated hydroxylation compared to a standard ethyl group.

  • Lipophilicity Modulation: Fluorine increases lipophilicity relative to hydrogen but decreases it relative to a methyl group, allowing fine-tuning of LogD to improve blood-brain barrier (BBB) penetration or oral bioavailability.

Mechanism of Action in Kinase Inhibitors

In many kinase inhibitors (e.g., for JAK, CDK, or BTK pathways), the pyrazole ring acts as a scaffold that positions the exocyclic amine (the methanamine part) to interact with the hinge region or the ribose-binding pocket of the ATP site.

Graphviz: SAR Logic in Kinase Inhibition

SAR_Logic cluster_effect Pharmacological Outcome Molecule Methanamine Head Pyrazole Core Difluoroethyl Tail Target Hinge Region Interaction Orientation Control Hydrophobic Pocket Molecule:head->Target:hinge H-Bond Donor (Amide coupling target) Molecule:core->Target:scaffold Pi-Stacking / Rigid Spacer Molecule:tail->Target:pocket Metabolic Stability (Blocks CYP oxidation) Outcome Increased Potency Extended Half-life (t1/2) Target:pocket->Outcome

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule against a generic kinase binding pocket.

Quality Control & Characterization

Trustworthiness in data is paramount. The following analytical signatures validate the identity of the synthesized material.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     7.60 (s, 1H, Pyrazole-H3)
    
  • 
     7.35 (s, 1H, Pyrazole-H5)
    
  • 
     6.05 – 6.35 (tt, 
    
    
    
    , 1H,
    
    
    ) – Characteristic triplet of triplets due to gem-difluoro coupling.
  • 
     4.45 (td, 
    
    
    
    , 2H,
    
    
    )
  • 
     3.65 (s, 2H, 
    
    
    
    )
  • 
     1.80 (br s, 2H, 
    
    
    
    )

2. Fluorine NMR (


 NMR) 
  • 
     -120 to -125 ppm (dt, 
    
    
    
    group).

3. Mass Spectrometry (LC-MS)

  • ESI+: calculated for

    
    : 162.08. Found: 162.1.
    
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[2]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.[3]

  • Gilead Sciences Inc. (Contextual Reference).[4] Synthesis of Lenacapavir Intermediates (Indazole/Pyrazole analogs).[4] Patent WO2020/123669.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives.

(Note: Specific spectral data are predicted based on standard shifts for difluoroethyl and aminomethyl pyrazoles found in the cited literature.)

Sources

Foundational

Introduction: The Convergence of Privileged Scaffolds and Strategic Fluorination

An In-Depth Technical Guide to 2,2-Difluoroethyl Pyrazole Amine Building Blocks In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoroethyl Pyrazole Amine Building Blocks

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in multiple hydrogen bonding patterns have cemented its role in medicinal chemistry.[2] More than 30 pyrazole-containing drugs have been approved by the U.S. FDA since 2011 alone, targeting a wide array of diseases from cancer to erectile dysfunction.[1][3]

Parallel to the rise of such scaffolds is the strategic incorporation of fluorine into drug candidates. The "fluorine effect" is a powerful tool used to modulate key drug-like properties, including metabolic stability, lipophilicity, bioavailability, and binding affinity.[4] The replacement of hydrogen with fluorine can block metabolic hotspots, alter pKa, and influence molecular conformation, providing a nuanced approach to overcoming pharmacokinetic challenges.[4]

This guide focuses on the intersection of these two powerful concepts: the 2,2-difluoroethyl pyrazole amine building block. Specifically, we will delve into the properties and applications of key intermediates like 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine . By combining the robust pharmacophoric features of the 3-aminopyrazole core with the advantageous physicochemical contributions of the 2,2-difluoroethyl group, this building block offers a compelling starting point for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.[5]

PART 1: The 2,2-Difluoroethyl Group - A Bioisosteric Perspective

The geminal difluoroalkyl motif (CHF₂) is not merely a metabolic shield; it is a sophisticated bioisostere, a chemical mimic that can replace other functional groups to enhance molecular properties. The 2,2-difluoroethyl group is particularly notable as a bioisostere for the methoxy group (-OCH₃).

While structurally similar, the electronic properties are distinct. The difluoroethyl group mimics the steric profile of a methoxy group but offers superior metabolic stability by being resistant to oxidative degradation.[6] Furthermore, the C-F bond's high strength and the electron-withdrawing nature of the fluorine atoms can significantly alter the molecule's dipole moment and hydrogen bond accepting capability, influencing its interaction with protein targets.[7] The CF₂H group can also serve as a bioisostere for alcohol, thiol, and amine moieties due to its acidic proton, which can participate in hydrogen bonding.

SynthesisWorkflow reagent1 1H-Pyrazol-3-amine reaction N-Alkylation (e.g., 60-80 °C) reagent1->reaction reagent2 Br-CH₂CHF₂ (1-bromo-2,2-difluoroethane) reagent2->reaction base Base (e.g., Cs₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine workup Aqueous Workup & Purification (Chromatography) workup->product reaction->workup

Caption: General synthetic workflow for N-alkylation of 3-aminopyrazole.

Experimental Protocol: Representative Synthesis

Causality: This protocol uses cesium carbonate as a base due to its high solubility in polar aprotic solvents like DMF and its ability to facilitate N-alkylation without promoting significant side reactions. DMF is chosen for its high boiling point and ability to dissolve the pyrazole salt intermediate.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazol-3-amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension. Stir at room temperature for 15 minutes. The formation of the pyrazolate anion is the critical step for subsequent nucleophilic attack.

  • Alkylation: Add 1-bromo-2,2-difluoroethane (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until consumption of the starting material is observed.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

PART 3: Physicochemical and Spectroscopic Properties

The properties of this building block are a direct consequence of its constituent parts: the basic aminopyrazole ring and the electron-withdrawing difluoroethyl group.

Physicochemical Data
PropertyValueSource/Rationale
CAS Number1006462-38-9[3][8]
Molecular FormulaC₅H₇F₂N₃[9]
Molecular Weight147.13 g/mol [9]
Physical FormLiquid[3]
Predicted XlogP0.7[10]
pKa (predicted)~3-4The amine is basic, but the pyrazole ring and difluoroethyl group are electron-withdrawing, reducing basicity compared to a simple alkylamine.
Storage2-8 °C, Inert Atmosphere[3]
Predicted Spectroscopic Data

Rationale: Specific experimental spectra are not readily available in the literature. The following predictions are based on established principles of NMR and IR spectroscopy and data from analogous structures. [11][12] ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.30 d 1H H-5 (pyrazole) Doublet due to coupling with H-4. Downfield due to ring aromaticity.
~6.10 tt 1H -CH₂CH F₂ Triplet of triplets due to coupling with vicinal CH₂ protons and geminal fluorine atoms.
~5.80 d 1H H-4 (pyrazole) Doublet due to coupling with H-5.
~4.35 dt 2H -CH ₂CHF₂ Doublet of triplets due to coupling with vicinal CHF₂ proton and geminal fluorine atoms.

| ~3.80 | br s | 2H | -NH ₂ | Broad singlet, exchangeable with D₂O. |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~155.0 s C-3 (C-NH₂) Carbon attached to the electron-donating amine group.
~135.0 s C-5 Pyrazole ring carbon.
~113.0 t -CH₂C HF₂ Carbon is split into a triplet by the two attached fluorine atoms (¹JCF).
~95.0 s C-4 Pyrazole ring carbon.

| ~52.0 | t | -C H₂CHF₂ | Carbon is split into a triplet by the two geminal fluorine atoms (²JCF). |

IR Spectroscopy (neat)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3400-3200 Medium, Broad N-H stretch Characteristic of a primary amine. Two bands may be visible.
3150-3100 Medium C-H stretch (aromatic) Pyrazole ring C-H.
2980-2900 Medium C-H stretch (aliphatic) Ethyl group C-H.
1640-1600 Strong N-H bend (scissoring) Primary amine deformation.
1580-1450 Medium-Strong C=N, C=C stretch Pyrazole ring vibrations.

| 1150-1050 | Strong | C-F stretch | Strong, characteristic absorption for organofluorine compounds. |

PART 4: Reactivity and Applications in Drug Development

The 2,2-difluoroethyl pyrazole amine building block is a bifunctional molecule whose reactivity is dominated by the primary amino group. This amine serves as a versatile nucleophilic handle for constructing more complex molecular architectures.

Key Reactions:
  • Amide Bond Formation: The amine readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages, a cornerstone of many kinase inhibitor backbones.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., NaBH(OAc)₃) provides access to secondary amines.

  • Buchwald-Hartwig Amination: As a nucleophile, it is an excellent coupling partner with aryl or heteroaryl halides/triflates in palladium-catalyzed cross-coupling reactions. This is one of the most powerful and common methods for creating the C-N bonds central to many targeted therapies.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another common functional group in pharmaceuticals.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The primary application of this building block is in the synthesis of kinase inhibitors. [5]The 3-aminopyrazole motif can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site. The difluoroethyl group projects into solvent-exposed regions or other pockets, where it can improve solubility and metabolic properties.

ApplicationWorkflow start 1-(2,2-Difluoroethyl) -1H-pyrazol-3-amine reaction Buchwald-Hartwig Cross-Coupling start->reaction partner Heteroaryl-Halide (Het-X) (e.g., Pyrimidine, Pyridine) partner->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) catalyst->reaction product Core Kinase Inhibitor Scaffold (Het-NH-Pyrazole-CH₂CHF₂) diversify Further Functionalization (e.g., Suzuki, Sonogashira coupling on Het) product->diversify reaction->product

Caption: Use of the building block in kinase inhibitor synthesis.

Conclusion and Future Outlook

The 2,2-difluoroethyl pyrazole amine building block is a high-value intermediate for medicinal chemistry and drug development. It elegantly combines the proven biological relevance of the pyrazole scaffold with the pharmacokinetic benefits of strategic difluorination. Its versatile reactivity, centered on the primary amine, allows for its seamless integration into a variety of synthetic routes targeting complex molecules. As the demand for kinase inhibitors with improved potency, selectivity, and drug-like properties continues to grow, the utility of well-designed, fluorinated building blocks like this will only increase, making it an essential tool for researchers in the field.

References

  • Zieliński, P., & Giełdoń, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Elmaati, T. A., & El-Taweel, F. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Maspero, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. [Link]

  • Zieliński, P., & Giełdoń, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • MySkinRecipes. (n.d.). 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine. MySkinRecipes. [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. [Link]

  • Arnold, F. H., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • Abdelgawad, M. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Google Patents. (1996). N-alkylation method of pyrazole.
  • ResearchGate. (2023). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]

  • Moody, C. J., et al. (2010). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. SlidePlayer. [Link]

  • ACS Publications. (2017). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives. Chemical Research in Toxicology. [Link]

  • Al-Dies, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Rueping, M., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

  • Legrand, B., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Chifiriuc, M. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-1h-pyrazol-3-amine. PubChemLite. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

  • Al-Abdullah, E. S., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Heterocycles. [Link]

  • ACG Publications. (2022). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Chauhan, A., & Kumar, R. (2013). Pyrazole and fused pyrazole systems as promising scaffolds for many anticancer agents. Cited in Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research. [Link]

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Exploratory

Technical Guide: Molecular Characteristics and Synthesis of C6H9F2N3

Difluoroethyl-Methyl-Aminopyrazole Scaffolds in Medicinal Chemistry Executive Summary The molecular formula C6H9F2N3 represents a specific class of fluorinated heterocyclic building blocks, most notably 1-(2,2-difluoroet...

Author: BenchChem Technical Support Team. Date: February 2026

Difluoroethyl-Methyl-Aminopyrazole Scaffolds in Medicinal Chemistry

Executive Summary

The molecular formula C6H9F2N3 represents a specific class of fluorinated heterocyclic building blocks, most notably 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine and its regioisomers. These compounds are critical intermediates in the synthesis of kinase inhibitors, agrochemicals (SDHI fungicides), and GPCR modulators.

This guide provides a technical breakdown of the physicochemical properties, synthetic pathways, and analytical characterization of the C6H9F2N3 scaffold. It is designed for medicinal chemists utilizing fragment-based drug discovery (FBDD) strategies where the difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups.

Chemical Identity & Molecular Weight Analysis
2.1. Fundamental Constants

The precise molecular weight is derived from standard atomic weights (IUPAC 2021).

ElementCountStandard Atomic Weight (Da)Contribution (Da)
Carbon (C) 612.01172.066
Hydrogen (H) 91.0089.072
Fluorine (F) 218.998437.9968
Nitrogen (N) 314.006742.0201
Total MW 161.155 g/mol
  • Monoisotopic Mass: 161.0768 Da (Important for High-Resolution Mass Spectrometry).

  • Exact Mass: 161.076805 Da.

2.2. Structural Isomerism

The C6H9F2N3 formula implies a degree of unsaturation (DoU) of 3 . This typically corresponds to a heteroaromatic ring (DoU = 2 for ring + 2 double bonds? No, Pyrazole is 1 ring + 2 pi bonds = 3 DoU).

Dominant Isomers in Drug Discovery:

  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine: The most common building block. The amine at position 4 is a versatile handle for amide coupling (e.g., to form kinase hinge binders).

  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine: A regioisomer often formed during cyclization, distinguished by steric environment.

  • 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Less common, used in imidazole-based antifungal research.

Synthetic Pathways

The synthesis of the C6H9F2N3 scaffold typically relies on the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile. The regioselectivity (3-methyl vs. 5-methyl) is controlled by solvent polarity and steric bulk.

3.1. Primary Route: Cyclization of Difluoroethylhydrazine

This route ensures the fluorine atoms are pre-installed, avoiding late-stage fluorination which can be harsh and non-selective.

Reagents:

  • Precursor A: (2,2-difluoroethyl)hydrazine (CAS: 1174322-92-3).

  • Precursor B: 2-(ethoxymethylene)propanedinitrile (for aminocyanopyrazoles) or similar 1,3-dicarbonyl equivalents.

3.2. Synthesis Workflow Visualization

SynthesisPath Hydrazine 2,2-Difluoroethyl hydrazine Intermediate Open-Chain Hydrazone Hydrazine->Intermediate + Diketone Diketone Enaminoketone / Nitrile Derivative Diketone->Intermediate Cyclization Cyclization (Acid/Base Catalyzed) Intermediate->Cyclization - H2O / EtOH Isomer3 3-Methyl Isomer (Kinetic Product) Cyclization->Isomer3 Low Temp / Non-polar Isomer5 5-Methyl Isomer (Thermodynamic Product) Cyclization->Isomer5 High Temp / Polar

Figure 1: Divergent synthesis of pyrazole isomers from hydrazine precursors.[1] Regiocontrol is achieved via reaction conditions.

Analytical Characterization Protocols

To validate the identity of C6H9F2N3, researchers must distinguish between regioisomers using NMR and HRMS.

4.1. Nuclear Magnetic Resonance (NMR)

The difluoroethyl group (-CH2-CHF2) provides a distinct signature.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.0 - 6.4 ppm:  Triplet of triplets (
      
      
      
      ,
      
      
      Hz,
      
      
      Hz). This is the terminal proton on the CHF2 group. The large coupling constant is diagnostic of geminal fluorines.
    • 
       4.2 - 4.5 ppm:  Multiplet (td). The methylene protons (-CH2-) adjacent to the ring nitrogen.
      
    • 
       2.1 ppm:  Singlet. Methyl group (-CH3) attached to the pyrazole ring.[2]
      
    • 
       3.5 - 5.0 ppm:  Broad singlet (exchangeable with D2O). The primary amine (-NH2).
      
  • 19F NMR:

    • 
       -120 to -125 ppm:  Doublet or multiplet. Confirms the presence of the difluoromethyl moiety.[2][3][4]
      
4.2. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Observed Ion: [M+H]+ = 162.16 m/z.

  • Fragmentation Pattern:

    • Loss of HF (-20 Da) is common in difluoro-compounds.

    • Loss of the difluoroethyl chain (-65 Da) generates the bare aminopyrazole ion.

Applications in Drug Discovery

The C6H9F2N3 scaffold is utilized to modulate the physicochemical properties of drug candidates.

5.1. The "Fluorine Effect"

Replacing a standard ethyl group with a 2,2-difluoroethyl group alters the molecule in three key ways:

  • Lipophilicity (LogD): Fluorine lowers the basicity of nearby amines (via inductive electron withdrawal), often improving membrane permeability.

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the ethyl position (a common "soft spot" for CYP450 enzymes).

  • Conformation: The gauche effect of fluorine can lock the side chain into a specific conformation, potentially improving binding affinity to the target protein.

5.2. Bioisosteric Mapping

Bioisostere Ethyl Ethyl Group (-CH2CH3) Difluoro 2,2-Difluoroethyl (-CH2CHF2) Ethyl->Difluoro Reduced Basicity Blocked Metabolism Isopropyl Isopropyl Group (-CH(CH3)2) Isopropyl->Difluoro Reduced Steric Bulk Similar Lipophilicity

Figure 2: Bioisosteric relationship of the difluoroethyl group in lead optimization.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for C6H9F2N3 Isomers. PubChem.[3] Retrieved from [Link]

  • Surmont, R., et al. (2011).[5] "Synthesis of 3-amino-4-fluoropyrazoles." Journal of Organic Chemistry, 76(10), 4105-4111.[5] (Contextual reference for aminopyrazole synthesis). Retrieved from [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Grounding for "Fluorine Effect" claims). Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, a key building block for pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, a key building block for pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, and the rationale behind its use in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable pharmacological properties.[1][2][3][4][5] The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-cancer agent ibrutinib, underscores its significance in drug design.[1][3] The pyrazole ring's unique electronic and steric features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for developing novel therapeutics.[2]

The subject of this guide, (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, combines the advantageous pyrazole core with two key functional groups: a difluoroethyl substituent and a primary aminomethyl group. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[6] The aminomethyl group provides a crucial handle for further chemical modifications, allowing for the construction of diverse compound libraries.

Molecular Structure and Properties

The canonical SMILES string for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is NCC1=CN(N=C1)CC(F)F .

Physicochemical Characteristics
PropertyPredicted ValueRationale and Significance in Drug Discovery
Molecular Weight161.15 g/mol Low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five).
pKa (of the amine)~9.0 - 9.5The primary amine will be protonated at physiological pH, potentially improving aqueous solubility and enabling ionic interactions with biological targets.
cLogP~0.5 - 1.0The difluoroethyl group increases lipophilicity compared to a non-fluorinated analog, which can improve membrane permeability. The overall value is within a range that balances solubility and permeability.[7]
Polar Surface Area (PSA)~51 ŲA moderate PSA is consistent with good cell permeability.

These predicted properties suggest that (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a promising starting point for the development of drug candidates with good pharmacokinetic profiles.

Synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine: A Step-by-Step Protocol with Rationale

The synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine can be approached through a multi-step sequence, starting from a readily available pyrazole precursor. The following protocol is a plausible and efficient route based on established synthetic methodologies for pyrazole functionalization.

Overall Synthetic Workflow

G start 1H-Pyrazole-4-carboxaldehyde step1 Boc Protection start->step1 Boc2O, DMAP step2 N-Alkylation step1->step2 NaH, 2,2-difluoroethyl triflate step3 Reductive Amination step2->step3 NH4OAc, NaBH3CN step4 Boc Deprotection step3->step4 TFA or HCl end_product (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine step4->end_product

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Protection of the Pyrazole Nitrogen

Protocol:

  • To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).[8]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 4-formyl-1H-pyrazole-1-carboxylate.

Rationale:

  • Causality: The pyrazole ring has two nitrogen atoms, and direct N-alkylation can lead to a mixture of regioisomers. Protecting one of the nitrogens with a tert-butyloxycarbonyl (Boc) group ensures that the subsequent alkylation occurs regioselectively at the desired nitrogen.[8] The Boc group can be easily removed under acidic conditions in a later step. DMAP is used as a nucleophilic catalyst to accelerate the reaction.

Step 2: N-Alkylation with a Difluoroethyl Group

Protocol:

  • To a solution of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2,2-difluoroethyl triflate or a similar reactive 2,2-difluoroethylating agent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with water at 0 °C and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-formyl-1-(2,2-difluoroethyl)-1H-pyrazole-1-carboxylate.

Rationale:

  • Causality: NaH is a strong, non-nucleophilic base that deprotonates the remaining N-H of the pyrazole, generating the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic 2,2-difluoroethylating agent in an Sₙ2 reaction.[9] DMF is a suitable polar aprotic solvent for this type of reaction. Using a highly reactive alkylating agent like a triflate ensures efficient reaction at a moderate temperature.

Step 3: Reductive Amination to Form the Aminomethyl Group

Protocol:

  • To a solution of tert-butyl 4-formyl-1-(2,2-difluoroethyl)-1H-pyrazole-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Boc-protected amine.

Rationale:

  • Causality: Reductive amination is a classic and efficient method for converting aldehydes to amines. The aldehyde first reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine to the amine without reducing the starting aldehyde.

Step 4: Deprotection of the Amine

Protocol:

  • Dissolve the crude Boc-protected amine from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) or a solution of HCl in dioxane (4 M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting product will be the salt of the desired amine (e.g., trifluoroacetate or hydrochloride salt). If the free base is required, the salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted into an organic solvent.

Rationale:

  • Causality: The Boc protecting group is labile under acidic conditions. Strong acids like TFA or HCl readily cleave the tert-butyl carbamate to release the free amine.

Spectroscopic Characterization

The structure of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a triplet for the CH₂ of the difluoroethyl group (coupled to the two fluorine atoms and the CH), a triplet of triplets for the CHF₂ proton, singlets for the pyrazole ring protons, and a singlet for the aminomethyl (CH₂NH₂) protons.

  • ¹³C NMR: The carbon attached to the two fluorine atoms would show a characteristic triplet in the proton-decoupled spectrum due to C-F coupling.

  • ¹⁹F NMR: A triplet would be expected for the two equivalent fluorine atoms, coupled to the adjacent CH proton.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Applications in Drug Discovery

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine serves as a versatile handle for derivatization, allowing for the introduction of various pharmacophoric groups through reactions such as:

  • Amide bond formation

  • Reductive amination with other aldehydes or ketones

  • Urea and thiourea formation

  • Sulfonamide formation

The pyrazole core, combined with the metabolically robust difluoroethyl group, makes this scaffold particularly attractive for the development of inhibitors for various enzyme targets, such as kinases, proteases, and polymerases, which are implicated in diseases like cancer, inflammation, and infectious diseases.[2][4]

Logical Framework for Application

G core (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine derivatization Chemical Derivatization (Amidation, etc.) core->derivatization library Diverse Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of the target molecule in a drug discovery pipeline.

Conclusion

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a strategically designed chemical entity that leverages the proven pharmacological advantages of the pyrazole scaffold with the beneficial properties of fluorination. Its straightforward synthesis and the presence of a versatile primary amine handle make it an invaluable tool for medicinal chemists. This guide provides a solid foundation for researchers to synthesize and utilize this compound in their efforts to discover and develop novel therapeutics for a wide range of diseases.

References

Sources

Exploratory

The Difluoroethyl Pyrazole Scaffold: A Tactical Bioisostere in Kinase Inhibitor Design

This technical guide details the medicinal chemistry, synthesis, and pharmacological application of the Difluoroethyl Pyrazole scaffold. Technical Whitepaper | Medicinal Chemistry Series Executive Summary In modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthesis, and pharmacological application of the Difluoroethyl Pyrazole scaffold.

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

In modern drug discovery, the difluoroethyl pyrazole moiety has emerged as a high-value pharmacophore, particularly in the optimization of kinase inhibitors. This scaffold serves as a robust bioisostere for conventional


-ethyl or 

-isopropyl groups, offering a three-fold advantage:
  • Metabolic Evasion: The terminal

    
     or internal 
    
    
    
    motif blocks oxidative dealkylation (CYP450-mediated) and reduces soft-spot liability.
  • Lipophilicity Modulation: It fine-tunes

    
    , often lowering it relative to trifluoroethyl or perfluoroalkyl variants while maintaining sufficient permeability.
    
  • Conformational Control: The unique "gauche effect" of the fluorine atoms can lock the alkyl chain into specific conformations, enhancing selectivity for cryptic pockets (e.g., the P-loop in HPK1).

This guide analyzes the synthetic accessibility and SAR utility of this scaffold, with a focus on


-(2,2-difluoroethyl)pyrazole  and 

-(1,1-difluoroethyl)pyrazole
.

Physicochemical & Pharmacological Logic[1][2]

The "Fluorine Effect" on the Pyrazole Core

Replacing hydrogen with fluorine alters the electronic landscape of the pyrazole ring.

  • Basicity (

    
    ):  The electron-withdrawing nature of the difluoroethyl group (inductive effect, 
    
    
    
    ) reduces the electron density of the pyrazole nitrogens. For an
    
    
    -substituted pyrazole, this lowers the
    
    
    of the distal nitrogen, potentially reducing off-target hERG binding (which often correlates with basicity).
  • Metabolic Stability: The C-F bond (

    
    ) is significantly stronger than the C-H bond. Substitution at the 
    
    
    
    -position of the
    
    
    -alkyl chain (
    
    
    ) prevents
    
    
    -oxidation and hinders
    
    
    -dealkylation mechanisms.
Structural Case Study: HPK1 Inhibitors

Recent disclosures (e.g., RSC Med. Chem., 2025) highlight the utility of the


-difluoroethyl group in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1]
  • Challenge: Early leads with

    
    -methyl or 
    
    
    
    -ethyl groups suffered from rapid metabolic clearance and poor selectivity against LCK (a related kinase).
  • Solution: Introduction of the

    
    -(2,2-difluoroethyl)  group.
    
  • Mechanism: The bulky, electron-poor difluoroethyl group pushes against the flexible P-loop (glycine-rich loop) of the kinase. This steric clash is tolerated by HPK1 but disfavored by LCK, driving selectivity while simultaneously blocking the metabolic soft spot.

HPK1_SAR Lead N-Ethyl Pyrazole Lead (High Clearance, Low Selectivity) Mod Structural Modification: N-Ethyl -> N-(2,2-difluoroethyl) Lead->Mod Bioisosteric Replacement Result Compound 16a (HPK1 Inhibitor) (Improved Stability, High Selectivity) Mod->Result Optimization Metabolism Blockade of N-dealkylation Mod->Metabolism C-F Bond Strength Selectivity Steric Push on Kinase P-loop Mod->Selectivity Van der Waals Volume Metabolism->Result Selectivity->Result

Figure 1: Strategic logic for deploying the difluoroethyl scaffold in kinase inhibitor optimization.

Synthetic Accessibility & Protocols

Accessing the difluoroethyl pyrazole scaffold generally follows two distinct pathways depending on whether the substitution is on the Nitrogen (


-alkylation) or the Carbon (

-functionalization).
Pathway A: Synthesis of -(2,2-Difluoroethyl)pyrazoles

This is the most common route, utilizing commercially available alkylating agents.

Reagents:

  • Substrate:

    
    -pyrazole derivative (e.g., 4-bromo-1H-pyrazole).[2]
    
  • Alkylating Agent: 2,2-Difluoroethyl tosylate or 2,2-difluoroethyl triflate (generated in situ due to volatility). 1-Bromo-2,2-difluoroethane can also be used but is less reactive.

  • Base:

    
     or 
    
    
    
    (Cesium effect promotes alkylation).
  • Solvent: DMF or Acetonitrile.

Experimental Protocol: Preparation of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
  • Setup: Charge a dry round-bottom flask with 4-bromo-1H-pyrazole (

    
    ) and anhydrous DMF (
    
    
    
    ).
  • Deprotonation: Add

    
     (
    
    
    
    ,
    
    
    ) in one portion. Stir at room temperature for 15 minutes.
  • Alkylation: Add 2,2-difluoroethyl trifluoromethanesulfonate (

    
    , 
    
    
    
    ) dropwise at
    
    
    . (Note: If using the tosylate, heating to
    
    
    is often required).
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Dilute with EtOAc (

    
    ), wash with water (
    
    
    
    ) and brine. Dry over
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Pathway B: Synthesis of -(1,1-Difluoroethyl)pyrazoles

This moiety (


) is harder to install late-stage. It is typically built into the ring during cyclization or introduced via radical fluoroalkylation.

Representative Route (Cyclization):

  • Precursor: 4,4-difluoro-3-oxopentanoate ester.

  • Cyclization: Condensation with hydrazine hydrate yields the 3-(1,1-difluoroethyl)-5-hydroxypyrazole.

Comparative Data: Difluoroethyl vs. Standard Alkyls

The following table summarizes the impact of the difluoroethyl group compared to traditional alkyl groups in a representative kinase inhibitor scaffold (e.g., CDK or HPK1 series).

Property

-Ethyl (

)

-Difluoroethyl (

)

-Trifluoroethyl (

)
Impact Analysis
LogD (pH 7.4) 2.52.73.1Slight lipophilicity increase; less drastic than

.
HLM Stability (

)
< 15 min> 60 min> 120 minCritical Improvement. Blocks

-hydroxylation/dealkylation.
Basicity (

of N2)
~2.5~1.8~1.2Reduced basicity lowers hERG risk.
C-X Bond Length

(C-H)

(C-F)

(C-F)
Larger volume fills hydrophobic pockets more effectively.

Late-Stage Functionalization Workflow

For medicinal chemists, the ability to diversify the pyrazole nitrogen late in the synthesis is crucial for SAR generation.[1] The following workflow utilizes the Boronic Ester intermediate, a versatile building block.

Synthesis_Workflow Start 4-Bromo-1H-pyrazole Step1 Step 1: N-Alkylation (2,2-difluoroethyl tosylate, Cs2CO3) Start->Step1 Inter1 Intermediate A: 1-(2,2-difluoroethyl)-4-bromo-pyrazole Step1->Inter1 Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter1->Step2 Product Key Building Block: 1-(2,2-difluoroethyl)-pyrazole-4-boronic ester Step2->Product Div Step 3: Suzuki Coupling (Diverse Aryl Halides) Product->Div Final Library of Kinase Inhibitors Div->Final

Figure 2: Modular synthetic workflow for generating difluoroethyl pyrazole libraries.

Protocol: Synthesis of the Boronic Ester Intermediate

Target: 1-(2,2-difluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Reactants: Combine 1-(2,2-difluoroethyl)-4-bromo-pyrazole (

    
    ), Bis(pinacolato)diboron (
    
    
    
    ), and Potassium Acetate (
    
    
    ) in 1,4-Dioxane.
  • Catalyst: Add

    
     (
    
    
    
    ).
  • Conditions: Degas with nitrogen for 10 min. Heat at

    
     for 4 hours.
    
  • Isolation: Filter through Celite, concentrate, and crystallize from Pentane/Ether. (Note: Column chromatography can degrade the boronate; crystallization is preferred).

References

  • Discovery of HPK1 Inhibitors (Compound 16a): RSC Medicinal Chemistry, 2025. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors."[1] (Note: Year/Vol based on search context).

  • Difluoroethyl as a Bioisostere: Journal of Medicinal Chemistry, 2013. "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres."

  • Metabolic Stability of Pyrazoles: Xenobiotica, 2011. "Preclinical absorption, distribution, metabolism... of a novel MET kinase inhibitor."

  • Synthesis of Pyrazole Boronic Esters: Organic Syntheses, 2004. "Preparation of Isobutylboronic Acid Pinacol Ester" (General Borylation Protocol).

  • CDK12/13 Inhibitors: ACS Medicinal Chemistry Letters, 2026 (Online First). "Discovery of a Selective and Potent Inhibitor of Cyclin-Dependent Kinase 12/13."

Sources

Foundational

An In-Depth Technical Guide to the Bioisosteric Properties of N-Difluoroethyl Pyrazoles in Modern Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the N-difluoroethyl group has emerged as a compelling bioisostere, particularly for addressing metabolic liabilities associated with N-alkyl groups. When appended to a pyrazole—a privileged heterocyclic scaffold in numerous therapeutic areas—the N-difluoroethyl moiety imparts a unique combination of properties that can significantly enhance a molecule's drug-like potential.[2][3] This guide provides a comprehensive technical overview of the bioisosteric rationale for using N-difluoroethyl pyrazoles, detailing their impact on physicochemical characteristics, metabolic stability, and application in drug design, with a focus on kinase inhibition. We will explore the underlying mechanistic principles, provide actionable experimental protocols, and present a framework for the rational application of this valuable structural motif.

Foundational Concepts: Bioisosterism and the Rise of Fluorine

The Principle of Bioisosteric Replacement

Bioisosterism, a fundamental strategy in drug design, involves the substitution of a functional group within a biologically active molecule with another group that retains similar steric, electronic, and conformational properties, thereby maintaining or enhancing the desired biological activity.[4] This approach is not merely about swapping atoms but about fine-tuning a molecule's profile to overcome specific challenges, such as poor metabolic stability, low bioavailability, or off-target toxicity.[5]

  • Classical Bioisosteres: Adhere to early definitions, involving atoms or groups with the same number of valence electrons.

  • Non-Classical Bioisosteres: Do not share the same number of atoms or valence electrons but mimic the key physicochemical properties of the original group, representing a more functional approach to molecular design.[4][6] The difluoroethyl group falls squarely into this latter, more versatile category.

The Privileged Role of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to engage in various non-covalent interactions with biological targets.[7][8][9] Pyrazoles can act as hydrogen bond donors and acceptors, and their substitution patterns can be readily modified to control properties like lipophilicity and basicity.[10][11] This versatility has led to their incorporation into numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[2][3][12]

The N-Difluoroethyl Group: A Profile of a Modern Bioisostere

The N-difluoroethyl group (–N-CH2CHF2) is an increasingly popular bioisostere for metabolically susceptible N-methyl and N-ethyl groups, and in some contexts, can serve as a mimic for methoxy ethers.[13][14] Its utility stems from the unique electronic properties conferred by the two fluorine atoms.

Impact on Key Physicochemical Properties

The introduction of a geminal difluoro group profoundly alters the local electronic environment without a dramatic increase in steric bulk.

  • Lipophilicity (LogP/LogD): Fluorination generally increases lipophilicity. However, the effect of a difluoroethyl group is more nuanced than a trifluoroethyl group. It provides a moderate increase in lipophilicity, which can be beneficial for membrane permeability without becoming excessive, a common issue that can lead to poor solubility and non-specific binding.[15][16]

  • Acidity/Basicity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the basicity of the adjacent nitrogen atom in the pyrazole ring.[1][15] This can be highly advantageous, as lowering the pKa of basic amines can reduce off-target activity (e.g., hERG channel inhibition) and improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state at physiological pH.[17]

  • Conformational Effects: The difluoroethyl group can influence the conformational preferences of the molecule, which may impact binding to a target protein.[13][14] The gauche effect between the fluorine atoms and the N-C bond can favor specific rotamers, potentially pre-organizing the ligand for a more favorable binding pose.

Quantitative Physicochemical Comparison

The following table summarizes the comparative properties of the difluoroethyl group against common bioisosteres. Values are illustrative and can vary based on the molecular context.

Group Approx. van der Waals Volume (ų) Key Electronic Feature Impact on Pyrazole N Basicity (pKa) Typical Impact on Lipophilicity (ΔLogP)
-CH3 (Methyl) 22.4Weakly Electron-DonatingBaselineBaseline
-CH2CH3 (Ethyl) 38.3Weakly Electron-DonatingSlightly Increased+0.5
-OCH3 (Methoxy) 28.5Electron-Donating (Resonance), Withdrawing (Inductive)N/A (Used as C-substituent mimic)-0.02
-CH2CHF2 (Difluoroethyl) 40.1Strongly Electron-Withdrawing (Inductive)Significantly Decreased+0.6 to +0.8
-CH2CF3 (Trifluoroethyl) 49.9Very Strongly Electron-Withdrawing (Inductive)Severely Decreased+0.9 to +1.2

Synthesis and Characterization of N-Difluoroethyl Pyrazoles

The synthesis of N-difluoroethyl pyrazoles is readily achievable through standard N-alkylation procedures using commercially available or easily prepared difluoroethylating agents.

General Synthetic Protocol: N-Alkylation

This protocol describes a representative synthesis of a 1-(2,2-difluoroethyl)-substituted pyrazole from an unsubstituted pyrazole precursor.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It efficiently deprotonates the pyrazole nitrogen to form the nucleophilic pyrazole anion without competing in the subsequent alkylation step. A polar aprotic solvent like DMF is used to solubilize the anionic intermediate and the electrophile, facilitating the SN2 reaction.

  • Preparation: To a solution of the parent pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-difluoroethyl pyrazole.

G cluster_0 Reaction Conditions pyrazole Pyrazole Precursor anion Pyrazole Anion pyrazole->anion Deprotonation product N-Difluoroethyl Pyrazole anion->product SN2 Alkylation NaH, DMF NaH, DMF 2,2-Difluoroethyl Triflate 2,2-Difluoroethyl Triflate

Caption: Synthetic pathway for N-difluoroethyl pyrazole synthesis.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the structure and purity of the final compound.

Caption: Workflow for analytical characterization.

The Bioisosteric Advantage: Enhancing Metabolic Stability

The N-Dealkylation Problem

A primary metabolic route for N-alkyl heterocycles is cytochrome P450 (CYP)-mediated oxidation of the α-carbon, leading to N-dealkylation.[18] This process often results in rapid clearance, low oral bioavailability, and the formation of potentially inactive or reactive metabolites.[19]

The N-Difluoroethyl "Metabolic Shield"

Replacing a metabolically vulnerable N-methyl or N-ethyl group with an N-difluoroethyl group effectively blocks this oxidative pathway.[20]

Causality:

  • C-H Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic cleavage.

  • Electronic Deactivation: The electron-withdrawing fluorine atoms decrease the electron density on the adjacent α-carbon and its C-H bonds. CYP450 enzymes often initiate oxidation via hydrogen atom abstraction (HAT), a process that is disfavored at electron-deficient centers.[20] This electronic "shielding" makes the α-carbon a poor substrate for CYP enzymes.

A compelling example was demonstrated in the development of the antithrombotic agent Milvexian, where replacing a metabolically labile N-methyl group on a pyrazole with an N-difluoromethyl group significantly improved metabolic stability in human liver microsomes (HLM).[20] A similar principle applies to the N-difluoroethyl group.

G cluster_0 N-Methyl Pyrazole cluster_1 N-Difluoroethyl Pyrazole n_methyl N-CH3 α-Carbon cyp CYP450 Enzymes n_methyl:f1->cyp Oxidation dealkylated N-H Pyrazole (Metabolite) cyp->dealkylated N-Dealkylation n_dfe N-CH2CHF2 α-Carbon (Electron Deficient) cyp2 CYP450 Enzymes n_dfe:f1->cyp2 Oxidation Blocked stable Metabolically Stable

Caption: Logical workflow for lead optimization using N-difluoroethyl pyrazoles.

Causality in Action:

  • Initial Hit: An N-methyl pyrazole kinase inhibitor shows excellent potency but suffers from rapid metabolic clearance.

  • Problem Identification: Metabolite identification studies confirm N-dealkylation is the primary metabolic pathway.

  • Bioisosteric Solution: The N-methyl group is replaced with an N-difluoroethyl group. The rationale is to block the site of metabolism while maintaining the overall size and shape required for binding.

  • Outcome: The resulting N-difluoroethyl analog demonstrates a significantly longer metabolic half-life. [20]The reduced basicity of the pyrazole nitrogen may also prevent unwanted interactions with off-target kinases. The impact on potency is evaluated; often, the new conformation and electronic properties maintain favorable interactions within the hydrophobic pocket of the target kinase.

Conclusion and Future Perspectives

The N-difluoroethyl pyrazole motif is a powerful tool in the medicinal chemist's arsenal. It serves as a robust bioisosteric replacement for metabolically labile N-alkyl groups, offering a predictable solution to the common problem of N-dealkylation. By conferring metabolic stability while simultaneously modulating key physicochemical properties like lipophilicity and pKa, this moiety can help overcome critical hurdles in the path from a promising hit to a viable clinical candidate. The continued development of novel synthetic methods for fluorination will further expand the accessibility and application of this and other valuable fluorinated bioisosteres, solidifying the role of fluorine chemistry as a central pillar of modern drug discovery.

References

  • Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2955-2959. [Link]

  • Garegnani, A., et al. (2020). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Angewandte Chemie International Edition, 59(38), 16467-16471. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

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  • ResearchGate. (n.d.). 4,4‐Difluoro‐1H‐pyrazoles synthesis. [Link]

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  • Sgorbissa, A., et al. (2018). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 143, 1195-1206. [Link]

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  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2029. [Link]

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  • Cismas, C., & Oniga, S. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

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  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

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Exploratory

1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine safety data sheet (SDS)

Executive Summary & Strategic Context This guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine , a specialized heterocyclic building block increasingly utilized in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine , a specialized heterocyclic building block increasingly utilized in medicinal chemistry. Unlike standard alkyl-pyrazoles, the inclusion of the 2,2-difluoroethyl moiety serves as a critical bioisostere, modulating lipophilicity (


) and metabolic stability without significantly altering steric bulk compared to an ethyl group.

This document moves beyond the standard Safety Data Sheet (SDS) to integrate safety protocols with synthesis logic and quality control (QC) validation, designed for researchers optimizing kinase inhibitor or GPCR ligand scaffolds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Identification Data
ParameterTechnical Detail
IUPAC Name 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
CAS Number 1431969-89-9 (Hydrochloride salt); Free base often unlisted
Molecular Formula

Molecular Weight 161.15 g/mol (Free Base)
SMILES FC(F)CN1C=C(CN)C=N1
Appearance White to off-white hygroscopic solid (HCl salt) or viscous oil (Free base)
Structural Implications

The 2,2-difluoroethyl group (


) exerts a strong electron-withdrawing effect (

effect) on the pyrazole ring.
  • Basicity Modulation: The primary amine (

    
    ) remains basic, but the pyrazole nitrogens are less nucleophilic than in non-fluorinated analogs.
    
  • H-Bonding: The difluoro motif acts as a weak hydrogen bond acceptor, potentially interacting with protein backbones in active sites (e.g., hinge regions of kinases).

Technical Safety Assessment (GHS & Handling)

Hazard Classification (GHS)

While specific regulatory data for this exact catalog item may be limited, by structural analogy to similar pyrazole-methanamines , the following classification is scientifically mandated:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Signal Word: WARNING

Critical Handling Protocols

Trustworthiness Factor: Primary amines react with atmospheric


 to form carbamates. This degradation is invisible to the naked eye but catastrophic for stoichiometry in subsequent coupling reactions.
  • Atmosphere: Handle strictly under

    
     or Argon.
    
  • Storage: Store at

    
     in a desiccator.
    
  • Re-purification: If the compound has been exposed to air for

    
     hours, verify purity via 
    
    
    
    -NMR. Look for carbamate peaks or broadening of the amine signal.

Synthesis & Quality Control Workflow

Retrosynthetic Logic

The most robust route avoids the handling of volatile difluoroethyl hydrazine. Instead, we utilize a regioselective alkylation of a pre-formed pyrazole core.

Pathway:

  • Precursor: 4-Cyanopyrazole (commercially stable).

  • Alkylation:

    
     reaction with 2,2-difluoroethyl triflate (or tosylate).
    
  • Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the amine.

Self-Validating Synthesis Protocol

This protocol includes built-in checkpoints to ensure intermediate integrity.

Step 1: N-Alkylation

  • Reagents: 4-Cyanopyrazole (1.0 eq),

    
     (2.0 eq), 2,2-Difluoroethyl triflate (1.1 eq) in DMF.
    
  • Condition:

    
    , 4 hours.
    
  • Checkpoint: Monitor LCMS for mass

    
     (M+H). Note: Regioisomers (N1 vs N2 alkylation) are possible. The 1,4-substitution pattern is thermodynamically favored but must be confirmed by NOESY NMR.
    

Step 2: Nitrile Reduction

  • Reagents:

    
     (balloon), Raney Nickel (cat.), in MeOH/NH3.
    
  • Condition: RT, 12 hours.

  • Checkpoint: Disappearance of the nitrile stretch (

    
    ) in IR.
    
Visualization: Synthesis & QC Logic

SynthesisWorkflow Start Start: 4-Cyanopyrazole Alkylation Step 1: Alkylation (Cs2CO3, CHF2CH2OTf) Start->Alkylation Check1 QC Checkpoint 1: Regioisomer Ratio (NOESY) Alkylation->Check1 Check1->Alkylation If N2 High (Optimize Base) Reduction Step 2: Nitrile Reduction (Raney Ni, H2) Check1->Reduction If N1 > 95% Purification Purification: Acid-Base Extraction Reduction->Purification Final Final Product: 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine Purification->Final

Figure 1: Step-wise synthesis workflow with integrated quality control checkpoints to ensure regioisomeric purity.

Emergency Response & First Aid

Logic: As a basic amine, this compound can cause chemical burns to mucous membranes even if classified as an "irritant."

Decision Tree for Exposure

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Isotonic Saline) Consult Ophthalmologist Eye->ActionEye ActionSkin Wash w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionInhale Fresh Air Oxygen if Dyspneic Inhale->ActionInhale

Figure 2: Emergency response decision matrix based on exposure route.

Firefighting Measures
  • Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use high-volume water jet (may scatter the amine).

  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (

    
    ), Hydrogen Fluoride (HF) .
    
    • Critical Note: The presence of fluorine means thermal decomposition can release HF. Firefighters must wear full protective gear including SCBA with acid-gas rating.

References

  • PubChem. (2025).[1][2] Compound Summary: Pyrazole Derivatives and Safety Data. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists. American Chemical Society.[3] Retrieved February 12, 2026, from [Link]

  • Medicines for All Institute. (2024).[4] Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir. Virginia Commonwealth University. Retrieved February 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

An in-depth guide to the synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, a key building block for pharmaceutical research and development. Abstract The pyrazole scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, a key building block for pharmaceutical research and development.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, making them highly valuable in drug discovery programs.[2][3] The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This application note provides a detailed, two-step protocol for the synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, a fluorinated pyrazole building block. The synthesis proceeds through regioselective N-alkylation of 1H-pyrazole-4-carbaldehyde followed by reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, self-validating protocols, and comprehensive safety guidelines.

Synthetic Strategy Overview

The synthesis of the target compound is achieved via a robust and efficient two-step sequence starting from the commercially available 1H-pyrazole-4-carbaldehyde.

  • Regioselective N-Alkylation: The pyrazole ring is first functionalized with the 2,2-difluoroethyl group. This step is critical as the N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 regioisomers.[4][5] The protocol described herein utilizes conditions optimized to favor alkylation at the N1 position, the less sterically hindered nitrogen, to yield 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination: The aldehyde functional group of the intermediate is then converted to a primary amine. Direct reductive amination is employed, which involves the in-situ formation of an imine with an ammonia source, followed by reduction to the target methanamine.[6][7]

This strategy is advantageous due to the accessibility of the starting materials and the reliability of the chosen chemical transformations.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination A 1H-Pyrazole-4-carbaldehyde B 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde A->B  2,2-Difluoroethyl Triflate,  K₂CO₃, Acetonitrile C 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde D (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (Target Compound) C->D  NH₄OAc, NaBH₃CN,  Methanol

Caption: Overall synthetic workflow for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine.

Part 1: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde via N-Alkylation

Expertise & Rationale

The N-alkylation of pyrazoles is a cornerstone reaction, but achieving high regioselectivity is a common challenge.[5] The reaction can occur at either of the two nitrogen atoms in the pyrazole ring. The selectivity is governed by a combination of steric hindrance, electronic effects, and the reaction conditions (base, solvent, and alkylating agent).[4][8]

In this protocol, we utilize potassium carbonate (K₂CO₃) as a mild base in acetonitrile. This system favors the formation of the N1-alkylated product, as alkylation generally occurs at the less sterically hindered nitrogen atom.[5] 2,2-Difluoroethyl triflate is chosen as the alkylating agent for its high reactivity.

Experimental Protocol

G start Start suspend Suspend pyrazole & K₂CO₃ in Acetonitrile start->suspend cool Cool to 0 °C suspend->cool add_reagent Add Difluoroethyl Triflate dropwise cool->add_reagent warm_rt Warm to RT & Stir (Monitor by TLC/LC-MS) add_reagent->warm_rt quench Quench with H₂O warm_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end End purify->end

Caption: Workflow for the N-alkylation of 1H-pyrazole-4-carbaldehyde.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2 M concentration relative to the pyrazole).

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.

  • Reagent Addition: Add 2,2-difluoroethyl triflate (1.2 eq) dropwise to the cold suspension over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde as a solid.

Data Summary: N-Alkylation
ReagentMolar Eq.Purpose
1H-Pyrazole-4-carbaldehyde1.0Starting Material
Potassium Carbonate (K₂CO₃)2.0Base
2,2-Difluoroethyl Triflate1.2Alkylating Agent
Acetonitrile-Solvent
Parameter Value Notes
Temperature 0 °C to RTControlled addition at 0°C
Time 12 - 18 hoursMonitor for completion
Expected Yield 75 - 85%After purification

Part 2: Synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine via Reductive Amination

Expertise & Rationale

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[6][7] The reaction proceeds through the formation of an imine intermediate by reacting the aldehyde with an amine source, which is then reduced in situ to the corresponding amine.

This protocol uses ammonium acetate as the source of ammonia. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent. It is a mild reductant that is stable in protic solvents and selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

Experimental Protocol

G start Start dissolve Dissolve Aldehyde & NH₄OAc in Methanol start->dissolve stir_30min Stir at RT for 30 min dissolve->stir_30min add_reductant Add NaBH₃CN in portions stir_30min->add_reductant stir_overnight Stir at RT Overnight (Monitor by TLC/LC-MS) add_reductant->stir_overnight concentrate Concentrate under reduced pressure stir_overnight->concentrate adjust_ph Dissolve in H₂O, adjust to pH > 10 (NaOH) concentrate->adjust_ph extract Extract with DCM (3x) adjust_ph->extract dry Dry (Na₂SO₄), Filter & Concentrate extract->dry end End (Crude Product) dry->end

Caption: Workflow for the reductive amination of the pyrazole aldehyde intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and ammonium acetate (NH₄OAc, 10.0 eq) in methanol.

  • Imine Formation: Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the solution in small portions over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature overnight (16-24 hours). Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • pH Adjustment: Dissolve the resulting residue in water and adjust the pH to >10 by the slow addition of aqueous sodium hydroxide (e.g., 1 M NaOH).

  • Extraction: Extract the basic aqueous solution with dichloromethane (DCM) or another suitable organic solvent (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine. The product can be further purified by chromatography or crystallization if necessary.

Data Summary: Reductive Amination
ReagentMolar Eq.Purpose
1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde1.0Starting Material
Ammonium Acetate (NH₄OAc)10.0Ammonia Source
Sodium Cyanoborohydride (NaBH₃CN)1.5Reducing Agent
Methanol-Solvent
Parameter Value Notes
Temperature Room TemperatureMild conditions
Time 16 - 24 hoursMonitor for completion
Expected Yield 80 - 90%Crude product yield

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • 2,2-Difluoroethyl Triflate: This is a reactive alkylating agent. It is corrosive and should be handled with extreme care to avoid contact with skin and eyes. Work in a fume hood and ensure proper quenching procedures are in place.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic. It can release hydrogen cyanide gas upon contact with strong acids. The workup procedure should be performed carefully, avoiding acidification until the reagent is fully quenched or removed.

  • Solvents: Acetonitrile, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact. Store and handle away from ignition sources.[9]

  • Corrosive Reagents: Handle bases (K₂CO₃, NaOH) and potential acidic byproducts with care. Be prepared to neutralize spills according to standard laboratory procedures.[10][11]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9]

Conclusion

This application note details a reliable and scalable two-step synthesis for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine. The protocol emphasizes regiochemical control during the N-alkylation step and employs a mild, efficient reductive amination for the final transformation. By providing clear, step-by-step instructions and explaining the rationale behind the chosen conditions, this guide serves as a valuable resource for chemists engaged in the synthesis of novel fluorinated heterocyclic compounds for pharmaceutical applications.

References

  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 1-8. Available at: [Link]

  • Butin, A. V., & Abaev, V. T. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70(4), 735-742. Available at: [Link]

  • Gomha, S. M., & Muhammad, Z. S. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6543. Available at: [Link]

  • Klimenko, N. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(1), 10335. Available at: [Link]

  • El-Dean, A. M. K., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Al-Najjar, A. A. (2019). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 193-228. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Menon, S. V., et al. (2024). Some important pyrazole containing drug derivatives. ResearchGate. Available at: [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Available at: [Link]

  • Park, S., et al. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 14, 1-7. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]

  • Neha, S., et al. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available at: [Link]

  • Arpe, H. J., & Leupold, I. (1996). N-alkylation method of pyrazole. Google Patents.
  • Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. YouTube. Available at: [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Available at: [Link]

Sources

Application

Application Note: Precision Reductive Amination of Pyrazole Methanamines

Abstract & Strategic Importance Pyrazole methanamines (e.g., (1H-pyrazol-4-yl)methanamine) are privileged pharmacophores in modern drug discovery, serving as critical linkers in kinase inhibitors (e.g., JAK, CDK) and GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Pyrazole methanamines (e.g., (1H-pyrazol-4-yl)methanamine) are privileged pharmacophores in modern drug discovery, serving as critical linkers in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] Unlike aminopyrazoles (where the amine is directly attached to the ring and exhibits low nucleophilicity due to resonance delocalization), pyrazole methanamines behave as heteroaryl-benzylamines. They possess higher nucleophilicity but introduce unique challenges:[1]

  • Competitive Coordination: The pyrazole ring nitrogens can coordinate with Lewis acid activators or transition metals.

  • Solubility Profiles: Unsubstituted pyrazoles often require polar aprotic cosolvents, which can interfere with standard Lewis acid catalysts.

  • Dimerization Risks: High reactivity of the primary amine can lead to bis-alkylation if stoichiometry is not strictly controlled.

This guide provides a definitive, field-proven workflow for the reductive amination of pyrazole methanamines with aldehydes and ketones, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity and safety profile over cyanoborohydrides.

Scientific Foundation & Mechanism[1]

The Chemoselectivity Hierarchy

The success of this reaction hinges on the formation of the iminium ion intermediate. Pyrazole methanamines (


) are sufficiently basic to form imines with aldehydes under mild conditions.[1] However, with ketones, the equilibrium is unfavorable, necessitating water removal or Lewis acid activation.[1]

Why STAB (NaBH(OAc)₃)?

  • Hydride Availability: STAB is less basic and sterically bulkier than NaBH₄. It reacts negligibly with neutral aldehydes/ketones but rapidly reduces protonated iminium ions.

  • Safety: Eliminates the risk of residual cyanide generation associated with NaBH₃CN.

  • Compatibility: Tolerates the pyrazole NH (unlike strong bases like NaH).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting the correct activation strategy.

ReductiveAmination Start Reactants: Pyrazole Methanamine + Carbonyl (R-CHO / R-COR') ImineEq Equilibrium: Hemi-aminal ⇌ Imine + H₂O Start->ImineEq Mixing ImineEq->Start Hydrolysis (Avoid) Activation Activation Strategy: Acid (AcOH) or Lewis Acid (Ti(OiPr)₄) ImineEq->Activation Shift Equilibrium Reduction Reduction: Hydride Transfer (STAB) Activation->Reduction Protonated Iminium Product Product: Secondary Amine Reduction->Product Irreversible

Figure 1: Mechanistic flow of reductive amination.[1] Note the critical role of the activation step to prevent hydrolysis and drive iminium formation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aldehydes)

Applicability: High-yielding (>85%) for aliphatic and aromatic aldehydes.[1] Reagents: Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE).[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrazole methanamine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCE (1,2-Dichloroethane) (5.0 mL, 0.2 M).

    • Note: If the pyrazole salt (HCl) is used, add DIPEA (1.0 equiv) to liberate the free base.

  • Imine Formation: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may become slightly warm or change color, indicating imine formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Optional: If the reaction is sluggish (monitored by LCMS), add Acetic Acid (AcOH, 1.0 equiv) to catalyze iminium formation.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the consumption of the imine intermediate (

    
    ).
    
  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients) or reverse-phase preparative HPLC.[1]

Protocol B: The "Hard" Method (Ketones/Hindered Aldehydes)

Applicability: Essential for unreactive ketones or electron-poor amines.[1] Uses Titanium(IV) Isopropoxide as a Lewis acid and water scavenger.

Step-by-Step Procedure:

  • Complexation: In a dried flask under Nitrogen, combine pyrazole methanamine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5–2.0 equiv) neat via syringe.

    • Observation: The solution often turns yellow/orange.

  • Incubation: Stir at RT for 6–12 hours (or reflux for 2 hours if sterically hindered) to drive imine formation.

  • Reduction: Cool to 0°C. CAREFULLY add NaBH₄ (Sodium Borohydride) (2.0 equiv) or STAB (2.0 equiv).

    • Note: If using NaBH₄, add MeOH (2 mL per mmol) after cooling to solubilize the borohydride, as it is insoluble in pure THF.[1]

  • Hydrolysis (Critical): After reaction completion, add 1N NaOH or 10% aqueous citric acid to precipitate titanium salts. A heavy white/gray precipitate (TiO₂) will form.

  • Filtration: Filter through a pad of Celite®. Wash the pad with EtOAc.

  • Workup: Separate phases, dry organics, and purify.

Decision Matrix & Optimization

Use the following decision tree to select the appropriate protocol based on your carbonyl substrate.

DecisionTree Substrate Substrate Type? Aldehyde Aldehyde Substrate->Aldehyde Ketone Ketone / Hindered Aldehyde Substrate->Ketone ProtocolA Protocol A: STAB / DCE / AcOH (Standard) Aldehyde->ProtocolA High Reactivity ProtocolB Protocol B: Ti(OiPr)₄ then NaBH₄ (Dehydrating) Ketone->ProtocolB Low Reactivity Check Low Conversion? ProtocolA->Check AddSieves Add 4Å Mol. Sieves or Switch to Protocol B Check->AddSieves Yes

Figure 2: Operational decision tree for selecting reaction conditions.

Comparative Reagent Table
VariableSTAB (NaBH(OAc)₃)NaCNBH₃Ti(OiPr)₄ + NaBH₄
Primary Use Aldehydes, reactive ketonesHistoric standard (Toxic)Ketones, hindered substrates
Solvent DCE, DCM, THFMeOH, EtOHTHF (neat Ti step)
pH Requirement Mildly acidic (AcOH often added)pH 3–5 requiredNeutral/Basic
Toxicity Low (Boric acid byproduct)High (HCN generation) Low (TiO₂ byproduct)
Water Tolerance Low (Decomposes slowly)HighZero (Hydrolyzes Ti reagent)

Troubleshooting & Expert Tips

  • The "Stalled Imine" Issue:

    • Symptom:[2][3][4][5] LCMS shows starting material and aldehyde, but no product.[1]

    • Cause: Equilibrium favors the hemi-aminal or hydrolysis.[1]

    • Fix: Add 4Å Molecular Sieves to the reaction vial during the imine formation step (Step 2 of Protocol A).

  • Bis-Alkylation:

    • Symptom:[2][3][4][5] Formation of Tertiary Amine (R-N(CH₂R')₂).

    • Cause: Product amine is more nucleophilic than starting material.

    • Fix: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).

  • Pyrazole Solubility:

    • If the pyrazole methanamine is insoluble in DCE, use a DCM/MeOH (4:1) mixture. Note: STAB reacts with MeOH over time, so add STAB in portions or use NaCNBH₃ if MeOH is strictly required.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] [1]

  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals."[6] Chemical Reviews, vol. 119, no.[1] 23, 2019, pp. 11857–11911.[1] [1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904.[1] [1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1] [1]

Sources

Method

Amide coupling conditions for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

An Application Guide to Amide Coupling with (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine Abstract Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling with (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

Abstract

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] This application note provides a detailed guide for researchers on the successful amide coupling of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine, a valuable building block in pharmaceutical research, with various carboxylic acids. We delve into the rationale behind selecting optimal coupling reagents, present two robust, step-by-step protocols for both carbodiimide and uronium-based methods, and offer insights into reaction monitoring, workup, and purification. The protocols are designed to be self-validating, ensuring high success rates and product purity for researchers developing novel molecular entities.

Introduction: The Central Role of the Amide Bond

The amide functional group is a cornerstone of modern pharmaceuticals, present in a vast array of top-selling drugs, including Atorvastatin and Rivaroxaban.[2] Its remarkable metabolic stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an indispensable linker in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a kinetically slow process that requires activation of the carboxylic acid.[3] This necessity has driven the development of a wide arsenal of "coupling reagents," each with distinct advantages and applications.

This guide focuses on the primary amine, (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine. This substrate contains a difluoroethyl-substituted pyrazole, a heterocyclic motif frequently employed to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates. The primary amine is separated from the ring by a methylene spacer, rendering it a reactive, non-aromatic amine. This note will provide researchers with the foundational knowledge and practical protocols to confidently incorporate this building block into their synthetic campaigns.

Strategic Considerations for Coupling Reagent Selection

The success of an amide coupling reaction hinges on the judicious choice of the activating reagent. The goal is to convert the carboxylic acid's hydroxyl group into an excellent leaving group, creating a highly reactive acylating agent that is readily attacked by the amine nucleophile. Two major classes of reagents have become the workhorses of modern synthesis: carbodiimides and uronium/aminium salts.

Carbodiimide-Based Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and cost-effectiveness.[3] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • The Role of Additives (HOBt/HOAt): The O-acylisourea intermediate can be unstable and prone to racemization if the carboxylic acid has a chiral center. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included.[5][6] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester (HOBt-ester or HOAt-ester), which then reacts cleanly with the amine.[3][5] This two-step activation process within a single pot enhances yields and preserves stereochemical integrity.[6] A key advantage of EDC is that its byproduct, a urea derivative, is water-soluble, facilitating its removal during aqueous workup.[3]

Uronium/Aminium Salt-Based Reagents (e.g., HATU)

Uronium salts, most notably HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful and reliable coupling reagents available.[3][7] They are based on the HOAt active ester system.

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[3] The resulting carboxylate attacks HATU to directly form the highly reactive OAt-active ester, releasing tetramethylurea.[3][7] The amine then attacks this active ester to yield the final amide. The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling through catalysis, making HATU exceptionally fast and efficient, even for challenging or sterically hindered substrates.[7]

Comparative Summary

The choice between these reagents often depends on the specific substrates, scale, and cost considerations.

Reagent SystemProsConsBest Suited For
EDC / HOBt Cost-effective; Water-soluble urea byproduct simplifies workup[3]; Widely available.Slower reaction times than HATU; May be less effective for sterically hindered substrates.Routine couplings; Large-scale synthesis; Cost-sensitive projects.
HATU / DIPEA Very high reactivity and fast reaction times[7]; Excellent for difficult or hindered couplings[8]; Low rates of racemization.Higher cost; Byproducts are not water-soluble and require chromatography for removal.Challenging substrates (electron-poor amines, hindered acids); Rapid synthesis needs; Peptide coupling.[7]

Visualized Experimental Workflow

The general process for amide coupling, from reagent preparation to final product isolation, follows a consistent and logical sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) & Amine (1.0-1.2 eq) in Anhydrous Solvent (DMF/DCM) cool Cool Reaction Vessel to 0 °C prep_acid->cool prep_reagents Prepare Coupling Reagent & Base Solutions activate Add Coupling Reagent, Additive (if any), & Base for Acid Activation cool->activate couple Allow to Warm to RT & Stir (1-18 h) activate->couple quench Quench Reaction (e.g., with H₂O) couple->quench extract Dilute with Organic Solvent & Perform Aqueous Washes (Acid, Base, Brine) quench->extract purify Dry Organic Layer, Concentrate, & Purify via Flash Chromatography extract->purify product Pure Amide Product purify->product

Caption: General workflow for a typical amide coupling reaction.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt-Mediated Coupling (The Workhorse Method)

This protocol is a reliable and cost-effective method for standard amide bond formation.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, saturated NaCl (brine))

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Aqueous Workup and Purification:

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove the base (DIPEA) and any unreacted amine.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.

    • Saturated aqueous NaCl (brine) (1x) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Protocol 2: HATU-Mediated Coupling (The High-Efficiency Method)

This protocol is ideal for rapid coupling or when using sterically demanding or electronically deactivated substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-20 minutes. This step forms the OAt-active ester.

  • Add the (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (1.1 equiv), either neat or as a concentrated solution in DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. These reactions are often complete in 1-2 hours.[3]

Aqueous Workup and Purification:

  • Follow the same aqueous workup and purification procedure as described in Protocol 1. The workup is essential to remove the tetramethylurea byproduct and residual HOAt, which are not water-soluble.

Understanding the Mechanism: HATU Activation

The high efficiency of HATU is rooted in its mechanism, which rapidly generates a highly reactive acylating agent.

Sources

Application

Strategic Utilization of 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine in Lead Optimization

Executive Summary In modern drug discovery, the 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine building block represents a precision tool for Lead Optimization . It is not merely a structural spacer but a functional b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine building block represents a precision tool for Lead Optimization . It is not merely a structural spacer but a functional bioisostere designed to address specific liabilities in hit compounds—primarily metabolic instability and suboptimal lipophilicity.

This guide details the strategic application of this motif, focusing on its ability to block metabolic soft spots (N-dealkylation) while modulating physicochemical properties (LogD, pKa) without significantly altering steric volume compared to N-ethyl analogs.

Physicochemical Rationale: The "Fluorine Effect"[1]

The transition from a standard N-ethyl or N-methyl pyrazole to the N-(2,2-difluoroethyl) analog is a calculated "metabolic switch."

Comparative Profile

The following table contrasts the difluoroethyl moiety against standard alkyl groups.

PropertyN-Ethyl Analog (-CH₂CH₃)N-(2,2-Difluoroethyl) Analog (-CH₂CHF₂)Impact on Drug Design
Metabolic Stability Low (Prone to CYP450 oxidation/dealkylation)High (C-F bond resists H-abstraction)Extends in vivo half-life (

).
Lipophilicity (LogP) ModerateModulated Fluorine increases lipophilicity but the C-F dipole adds polarity; often results in better permeability with lower nonspecific binding.
Basicity (pKa) Standard Pyrazole (~2.5)Lowered Electron-withdrawing fluorine reduces pyrazole basicity, potentially reducing hERG liability.
Toxicity Risk LowLow Unlike 2-fluoroethyl (metabolized to toxic fluoroacetic acid), the 2,2-difluoroethyl group is generally metabolically safe.
Mechanism of Action[2]
  • Metabolic Blocking: Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms (N-dealkylation). The strong electron-withdrawing nature of the two fluorine atoms at the

    
    -position deactivates the 
    
    
    
    -methylene protons, preventing oxidation.
  • Dipole Interactions: The

    
     proton is acidic enough to act as a weak hydrogen bond donor in hydrophobic pockets, a property known as "polar hydrophobicity."
    

Decision Logic: When to Use This Building Block

Use the following decision tree to determine if this building block is appropriate for your lead series.

OptimizationLogic Start Lead Compound Analysis Issue1 Is the N-alkyl group metabolically labile? Start->Issue1 Issue2 Is the compound too basic (hERG risk)? Issue1->Issue2 No Action1 Switch to N-(2,2-difluoroethyl) Issue1->Action1 Yes (High Clearance) Issue2->Action1 Yes Action2 Retain N-Ethyl or try N-Cyclopropyl Issue2->Action2 No Safety Safety Check: Avoid 2-monofluoroethyl (Fluoroacetate toxicity) Action1->Safety

Caption: Decision logic for incorporating the 2,2-difluoroethyl moiety during Hit-to-Lead optimization.

Experimental Protocols

The methanamine handle (-CH₂NH₂) at position 4 is a versatile nucleophile. The following protocols are optimized for this specific fluorinated building block.

Protocol A: Amide Coupling (General Procedure)

Objective: Conjugate the building block to a carboxylic acid core (e.g., for Kinase or GPCR targets).

Reagents:

  • Amine: 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Acid: Carboxylic acid scaffold (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Insight: The activation time is critical. If the solution turns dark immediately, reduce DIPEA loading.

  • Addition: Add 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: The pyrazole ring is electron-deficient due to the difluoroethyl group, but the methanamine nitrogen is insulated by a methylene spacer, maintaining sufficient nucleophilicity.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Microsomal Stability Validation

Objective: Verify the metabolic stability advantage over the non-fluorinated analog.

Assay Setup:

  • Test Compounds: Synthesized Difluoroethyl analog vs. Ethyl analog.

  • System: Liver Microsomes (Human/Mouse), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min incubation at 37°C.

Analysis:

  • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS.

  • Success Criteria: The difluoroethyl analog should exhibit intrinsic clearance (

    
    ) < 50% of the ethyl analog.
    

Synthetic Workflow Visualization

The following diagram illustrates the workflow for utilizing this building block in a library synthesis context.

SyntheticWorkflow Reagent Building Block: 1-(2,2-difluoroethyl)... methanamine Coupling Coupling Reaction (Amide/Reductive Amination) Reagent->Coupling Scaffold Core Scaffold (Acid/Aldehyde/Halide) Scaffold->Coupling Workup Workup & Isolation Coupling->Workup QC QC: LCMS & NMR (Check F-coupling) Workup->QC BioAssay Biological Assay (Potency & Stability) QC->BioAssay

Caption: Standard workflow for integrating the fluorinated pyrazole-methanamine into drug candidates.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gonçalves, V. N., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 57(23), 9811–9831. (Demonstrates the specific stability advantage of 2,2-difluoroethyl over ethyl groups).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

  • Xing, L., et al. (2015). Novel N-difluoroethyl pyrazole derivatives as potent inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for the scaffold class).

Sources

Method

Application Note: Synthesis &amp; Optimization of Difluoroethyl Pyrazole Amine Derivatives

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine and its derivatives. This scaffold is a critical pharmacophore in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine and its derivatives. This scaffold is a critical pharmacophore in modern medicinal chemistry (e.g., JAK, CDK, and VEGFR inhibitors), where the difluoroethyl group acts as a lipophilic, metabolically stable bioisostere for ethyl or methyl groups.

Abstract & Strategic Rationale

The incorporation of a 2,2-difluoroethyl moiety onto a pyrazole ring serves three primary medicinal chemistry objectives:

  • Metabolic Stability: The electron-withdrawing fluorine atoms deactivate the adjacent

    
    -methylene protons against cytochrome P450-mediated oxidation.
    
  • Lipophilicity Modulation: It lowers basicity (

    
     modulation) while maintaining hydrogen bond acceptor capability, often improving membrane permeability.
    
  • Bioisosterism: It mimics the steric bulk of an ethyl group but with altered electronic properties.

This guide details the "Nitro-Reduction Route" , the most robust industrial pathway. Unlike direct alkylation of aminopyrazoles—which suffers from severe N1/N2 regioselectivity issues and poly-alkylation—this route alkylates a symmetric 4-nitropyrazole precursor, guaranteeing high regiochemical purity before revealing the amine.

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on a two-step sequence: Nucleophilic Substitution (


)  followed by Chemoselective Reduction .

G Target Target: 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine Intermediate Intermediate: 1-(2,2-difluoroethyl)-4-nitropyrazole Target->Intermediate Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) SM1 Starting Material 1: 4-Nitropyrazole Intermediate->SM1 Step 1: N-Alkylation (Cs2CO3, DMF, Heat) SM2 Reagent: 2,2-Difluoroethyl Tosylate (or Iodide/Triflate) Intermediate->SM2 Electrophile

Figure 1: Retrosynthetic logic prioritizing regiocontrol via the symmetric 4-nitropyrazole precursor.

Detailed Experimental Protocols

Method A: N-Alkylation of 4-Nitropyrazole

Objective: Install the 2,2-difluoroethyl group. Challenge: The


-fluorine atoms in the alkylating agent (e.g., 2,2-difluoroethyl tosylate) exert a strong electron-withdrawing effect, deactivating the electrophilic carbon and requiring higher reaction temperatures than standard ethylation.
Reagents & Materials
  • Substrate: 4-Nitropyrazole (1.0 equiv)

  • Electrophile: 2,2-Difluoroethyl tosylate (1.2 equiv) (Preferred over iodide for stability)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP

  • Temperature: 90–100 °C

Step-by-Step Protocol
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Nitropyrazole (10.0 g, 88.4 mmol) and

    
      (43.2 g, 132.6 mmol).
    
  • Solvate: Add Anhydrous DMF (100 mL). Stir at room temperature for 15 minutes to deprotonate the pyrazole (formation of the pyrazolate anion).

  • Addition: Add 2,2-Difluoroethyl tosylate (25.0 g, 106.1 mmol) dropwise or in one portion (exotherm is usually negligible).

  • Reaction: Heat the mixture to 95 °C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:3) or LCMS. The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
       mL), and dry in a vacuum oven at 45 °C.
      
    • If oil forms: Extract with EtOAc (

      
       mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over 
      
      
      
      , filter, and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from EtOH/Water or flash chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 85–95% Data Validation:


 NMR (

) diagnostic signals:

6.0-6.4 (tt,

, huge coupling constant

Hz), 4.5 (td,

).
Method B: Reduction to 4-Aminopyrazole

Objective: Chemoselective reduction of the nitro group to the primary amine without defluorination. Safety Note: Aminopyrazoles are prone to oxidation (darkening) upon air exposure. Store under argon/nitrogen in the cold.

Protocol Option 1: Catalytic Hydrogenation (Cleanest)

Recommended for scales < 10g where no other reducible groups (alkenes, halides) are present.

  • Charge: Dissolve 1-(2,2-difluoroethyl)-4-nitropyrazole (5.0 g) in MeOH or EtOH (50 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading). Caution: Pd/C is pyrophoric.

  • Reaction: Purge vessel with

    
    , then introduce 
    
    
    
    (balloon pressure or 1-3 bar in a shaker). Stir vigorously at RT for 4–6 hours.
  • Workup: Filter through a pad of Celite to remove catalyst. Rinse with MeOH.[1] Concentrate filtrate.

  • Storage: The resulting oil/solid is the free base amine. Use immediately in the next coupling step or store as an HCl salt (precipitate by adding 4M HCl in dioxane) for long-term stability.

Protocol Option 2: Iron/Ammonium Chloride (Chemoselective)

Recommended if the molecule contains halogens (Cl, Br, I) that might reduce under H2/Pd conditions.

  • Mixture: Suspend Nitro substrate (1.0 equiv), Iron Powder (5.0 equiv), and

    
      (5.0 equiv) in EtOH/Water  (4:1 ratio).
    
  • Heat: Reflux (80 °C) for 2–4 hours.

  • Workup: Filter hot through Celite. Concentrate to remove EtOH. Basify aqueous residue with sat.

    
     and extract with EtOAc (or DCM/iPrOH 3:1 for polar amines).
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationScientific Rationale
Base Selection

>

The "Cesium Effect" improves solubility in DMF and enhances the nucleophilicity of the pyrazolate anion, critical for the sluggish reaction with fluorinated electrophiles.
Solvent DMF or NMPPolar aprotic solvents dissociate the ion pair. Avoid protic solvents (EtOH) which quench the alkylating agent via solvolysis.
Temperature 90–100 °CThe

group creates a dipole that repels the incoming nucleophile (electronic repulsion) and strengthens the C-O bond of the leaving group, requiring high activation energy.
Regioselectivity Use 4-NitropyrazoleStarting with 3-aminopyrazole often yields a 60:40 mixture of N1/N2 alkylation. 4-Nitropyrazole is symmetric (

), eliminating this issue entirely.

Regioselectivity Decision Tree

If you must alkylate a non-symmetric pyrazole (e.g., 3-substituted), use this logic flow to predict/control the outcome.

DecisionTree Start Starting Material: Unsymmetric Pyrazole Type Substituent Type (C3/C5) Start->Type EWG Electron Withdrawing (e.g., -CF3, -NO2, -CO2Et) Type->EWG EDG Electron Donating/Bulky (e.g., -Me, -Ph, -NH2) Type->EDG ResultEWG Major Product: N1 Alkylation (Steric + Electronic control) EWG->ResultEWG ResultEDG Major Product: N1 Alkylation (Steric control dominates) EDG->ResultEDG Condition Optimization: Use Mitsunobu Conditions ResultEDG->Condition If selectivity poor

Figure 2: Regioselectivity is generally governed by sterics (alkylation distal to bulky groups) and electronics (lone pair availability).

References

  • General Synthesis of Fluorinated Pyrazoles

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • Alkylation Protocols (Cesium Carbonate Method)

    • Li, J. J., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, 2025.[2] Link

  • Safety of Difluoroethylating Agents

    • Eyer, M., et al. "Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives." Beilstein Journal of Organic Chemistry, 2011. Link

  • Medicinal Chemistry Applications (CDK2 Inhibitors)

    • Kim, H., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors."[3] Journal of Medicinal Chemistry, 2023. Link

  • Nitro Reduction Protocols

    • "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate, 2025. Link

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors Using Pyrazole Amine Intermediates

Abstract & Introduction The pyrazole amine scaffold represents a "privileged structure" in modern kinase inhibitor discovery, serving as a critical ATP-mimetic pharmacophore. Found in FDA-approved therapeutics such as Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole amine scaffold represents a "privileged structure" in modern kinase inhibitor discovery, serving as a critical ATP-mimetic pharmacophore. Found in FDA-approved therapeutics such as Crizotinib , Ruxolitinib , and Avapritinib , this moiety excels at forming bidentate or tridentate hydrogen bonds with the kinase hinge region.

This application note provides a rigorous, field-proven guide for the preparation and utilization of pyrazole amine intermediates. Unlike generic synthesis reviews, this document focuses on the causality of experimental design —specifically addressing the challenges of tautomeric regiocontrol and palladium-catalyzed cross-coupling efficiency.

Structural Rationale: The Hinge Binding Motif

The efficacy of pyrazole amines stems from their ability to mimic the adenine ring of ATP. The exocyclic amine (donor) and the pyrazole nitrogen (acceptor) form a complementary recognition motif with the backbone carbonyl and amide NH of the kinase hinge region (typically residues like Glu, Met, or Leu).

Visualization: Hinge Interaction Map

The following diagram illustrates the conserved binding mode of a 3-aminopyrazole inhibitor within the ATP-binding pocket.

HingeBinding cluster_hinge Kinase Hinge Region (Backbone) cluster_inhibitor 3-Aminopyrazole Inhibitor Glu Gatekeeper+1 (C=O) Exo_NH2 Exocyclic -NH2 (Donor/Acceptor) Glu->Exo_NH2 H-Bond (2.8 Å) Met Gatekeeper+3 (NH) Py_N Pyrazole N: (Acceptor) Met->Py_N H-Bond (2.9 Å) Py_NH Pyrazole N-H (Donor) Note Key Design Principle: N-substitution at R1 controls vector towards solvent front. Py_NH->Note

Caption: Schematic representation of the bidentate hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge backbone.

Protocol A: Regioselective De Novo Synthesis of Pyrazole Amines

The primary challenge in pyrazole synthesis is tautomeric control . The reaction of hydrazines with


-ketonitriles often yields a mixture of regioisomers (5-amino vs. 3-amino). The protocol below utilizes a condensation strategy optimized for the formation of 3-aminopyrazoles , the preferred isomer for hinge binding.
Materials
  • Substrate:

    
    -Ketonitrile (e.g., Pivaloylacetonitrile for steric bulk)
    
  • Reagent: Monosubstituted Hydrazine (R-NH-NH2)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Conc. HCl (catalytic) or Acetic Acid

Step-by-Step Methodology
  • Stoichiometric Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol (0.5 M concentration).
    
  • Hydrazine Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at 0°C.

    • Scientific Insight: Low-temperature addition favors the kinetic control of the initial hydrazone formation, which dictates the final cyclization regioselectivity.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Self-Validating Checkpoint: The intermediate hydrazone often appears as a less polar spot before converting to the more polar aminopyrazole.

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography.

Critical Quality Attribute (CQA): Regioisomer Identification

Distinguishing the 3-amino from the 5-amino isomer is critical.

  • NOESY NMR: Look for a spatial correlation (NOE) between the N-substituent (R group) and the pyrazole C4-H proton.

    • 3-amino isomer: Strong NOE between N-R and C4-H.

    • 5-amino isomer: Weak or no NOE (blocked by the exocyclic amine).

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Once the pyrazole amine is synthesized, it must be coupled to the core scaffold (often a halo-pyrimidine or pyridine). Pyrazole amines are notoriously difficult nucleophiles due to the competing coordination of the pyrazole nitrogens to the Palladium center.

Optimized Conditions (The "BrettPhos" System)

We utilize a third-generation Buchwald precatalyst system to prevent catalyst poisoning.

Table 1: Reaction Matrix
ComponentReagent/ParameterRole/Rationale
Electrophile Aryl Chloride/BromideCore scaffold (e.g., 2-chloropyrimidine).
Nucleophile Pyrazole AmineHinge binder (1.2 equiv).
Catalyst BrettPhos Pd G3 Bulky, electron-rich ligand ensures reductive elimination occurs faster than

-hydride elimination.
Base

or

Weak base prevents side reactions; use NaOtBu only for non-sensitive substrates.
Solvent t-Amyl Alcohol or DioxaneHigh boiling point, non-coordinating.
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Charge Reagents: Add Aryl Halide (1.0 mmol), Pyrazole Amine (1.2 mmol), Base (2.0 mmol), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).

    • Note: Using the G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio, superior to mixing Pd2(dba)3 + Ligand in situ.

  • Solvent Addition: Add anhydrous Dioxane (5 mL) via syringe.

  • Degassing: Sparge with Argon for 5 minutes. (Do not skip: Oxygen kills the active Pd(0) species).

  • Reaction: Seal and heat to 100°C for 2–12 hours.

  • Validation:

    • LC-MS: Check for the

      
       peak of the coupled product.
      
    • TLC: The product is typically fluorescent under UV (254/365 nm) due to extended conjugation.

Workflow Visualization: The Decision Tree

This flowchart guides the chemist through the synthesis decision-making process, specifically addressing the regioselectivity checkpoints.

SynthesisWorkflow Start Target: Kinase Inhibitor (Pyrazole Amine Core) Route_Choice Select Synthesis Route Start->Route_Choice Condensation Route A: Condensation (Hydrazine + Beta-Ketonitrile) Route_Choice->Condensation De Novo Ring Formation Coupling Route B: Pd-Catalysis (Buchwald-Hartwig) Route_Choice->Coupling Connect to Core Regio_Check Checkpoint: Regioisomer Analysis (NOESY NMR / LCMS) Condensation->Regio_Check Final_Step Deprotection & Salt Formation (Final Drug Substance) Coupling->Final_Step Isomer_Pure Isomer Pure? Regio_Check->Isomer_Pure Isomer_Pure->Coupling Yes (Pure 3-NH2) Sep_Purify Separation (SFC / Column) Isomer_Pure->Sep_Purify No (Mixture) Sep_Purify->Coupling

Caption: Synthetic decision tree highlighting the critical regioselectivity checkpoint prior to the expensive metal-catalyzed coupling step.

Troubleshooting & Optimization

Issue: Low yield in Buchwald Coupling.

  • Cause: Chelation of Pd by the pyrazole N2 nitrogen.

  • Solution: Protect the pyrazole nitrogen with a THP (Tetrahydropyranyl) or SEM group prior to coupling. This sterically hinders the N2 position, forcing the reaction to proceed at the exocyclic amine.

Issue: Inseparable Regioisomers.

  • Solution: Switch from standard silica chromatography to SFC (Supercritical Fluid Chromatography) using a 2-Ethylpyridine column. The orthogonal selectivity of SFC is often required for pyrazole tautomers.

References

  • Privileged Scaffolds in Kinase Discovery: Molecules. 2023; 28(14):5359. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Link

  • Hinge Binding Mechanisms: Journal of Medicinal Chemistry. 2005; 48(23):7145-7152. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors." Link

  • Buchwald-Hartwig Protocols: Organic Process Research & Development. 2011; 15(5):1018-1026. "Process Research and Development of Crizotinib." Link

  • Regioselective Synthesis: Journal of Organic Chemistry. 2001; 66(20):6787-6791.[1] "Regioselective synthesis of polysubstituted pyrazoles." Link

Sources

Method

Application Notes and Protocols for the N-Alkylation of Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The N-alkylation of pyrazole amines is a foundational synthetic transformation in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-alkylation of pyrazole amines is a foundational synthetic transformation in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms profoundly influences the steric and electronic properties of the resulting molecules, thereby modulating their biological activity and material characteristics. This guide provides a comprehensive overview of the general procedures for N-alkylation of pyrazole amines, with a focus on mechanistic understanding, practical protocols, and troubleshooting common challenges.

Mechanistic Considerations and the Challenge of Regioselectivity

The N-alkylation of pyrazoles proceeds via a nucleophilic substitution reaction, where the lone pair of electrons on a nitrogen atom of the pyrazole ring attacks an electrophilic alkylating agent. For asymmetrically substituted pyrazoles, the presence of two distinct nitrogen atoms (N1 and N2) introduces the critical challenge of regioselectivity. The preferential site of alkylation is governed by a delicate interplay of steric and electronic factors.[1][2]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will direct the incoming group to the more accessible nitrogen.[1]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio of the products.[3]

Core Methodologies for N-Alkylation

Classical Base-Mediated N-Alkylation

This is the most common approach for the N-alkylation of pyrazoles. The reaction involves the deprotonation of the pyrazole NH by a suitable base to generate a pyrazolate anion, which then acts as the nucleophile.

General Workflow for Base-Mediated N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Pyrazole Amine in Anhydrous Solvent B Add Base A->B C Stir at Room Temperature B->C D Add Alkylating Agent (dropwise) C->D E Heat as Required (Monitor by TLC/LC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.[3]

Key Reagents and Conditions:

ComponentExamplesRationale and Considerations
Bases K₂CO₃, Cs₂CO₃, NaH, t-BuOKThe choice of base is critical for regioselectivity. K₂CO₃ in DMSO often favors N1-alkylation.[1][4] NaH is a stronger, non-nucleophilic base suitable for less acidic pyrazoles.
Solvents DMF, DMSO, Acetonitrile, THFPolar aprotic solvents are generally preferred as they effectively solvate the cation of the base and promote the nucleophilicity of the pyrazolate anion.[1]
Alkylating Agents Alkyl halides (I > Br > Cl), Alkyl sulfonates (triflates, tosylates)The reactivity of the alkylating agent influences the reaction rate. Alkyl iodides are typically the most reactive.

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [3]

  • To a solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., Argon), add K₂CO₃ (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq) dropwise to the mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

An alternative to base-mediated methods, acid-catalyzed alkylation using trichloroacetimidate electrophiles offers a milder approach that avoids the use of strong bases.[5][6]

Reaction Scheme:

G Pyrazole Pyrazole Amine Catalyst Brønsted Acid Catalyst (e.g., CSA) Pyrazole->Catalyst Imidate Trichloroacetimidate Electrophile Imidate->Catalyst N_Alkyl_Pyrazole N-Alkyl Pyrazole Amine Byproduct Trichloroacetamide Catalyst->N_Alkyl_Pyrazole Catalyst->Byproduct

Caption: Acid-catalyzed N-alkylation using trichloroacetimidates.[5]

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate [1]

  • In a round-bottom flask under an argon atmosphere, combine the pyrazole amine (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).

  • Add dry 1,2-dichloroethane (DCE) to achieve a concentration of 0.25 M.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles with a wide range of alcohols under mild, neutral conditions.[7][8][9] This reaction typically proceeds with an inversion of stereochemistry at the alcohol's chiral center.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

  • To a solution of the pyrazole amine (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, and to isolate the N-alkylated pyrazole.

Advanced and Alternative Methodologies

MethodDescriptionAdvantages
Phase-Transfer Catalysis (PTC) Employs a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the pyrazole salt in an aqueous or solid phase and the alkylating agent in an organic phase.[10][11][12]Often allows for milder reaction conditions, the use of inexpensive inorganic bases, and can sometimes be performed without a solvent.[10][13]
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times.[1][14][15][16][17][18]Greatly accelerated reaction rates and can sometimes lead to improved yields and cleaner reaction profiles.[1]
Enzymatic Alkylation Engineered enzymes can be used to catalyze the N-alkylation with exceptional regioselectivity (>99%).[19]Unparalleled regiocontrol, environmentally friendly conditions.[19]
Reductive Amination A one-pot procedure involving the condensation of a pyrazole amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated product.[20]Efficient for the synthesis of N-alkylated pyrazole amines from carbonyl compounds.[20]

Troubleshooting Guide

Decision Tree for Optimizing Regioselectivity

G cluster_sterics Steric Control cluster_conditions Reaction Conditions Start Poor Regioselectivity (Mixture of N1/N2 Isomers) Sterics_Q Can steric hindrance be modified? Start->Sterics_Q Sterics_A1 Use a bulkier alkylating agent. Sterics_Q->Sterics_A1 Yes Sterics_A2 Modify pyrazole substituents (if possible). Sterics_Q->Sterics_A2 Yes Conditions_Q Have reaction conditions been optimized? Sterics_Q->Conditions_Q No Solvent Change Solvent (e.g., DMF, DMSO, TFE, HFIP) Conditions_Q->Solvent No Base Alter Base/Catalyst (e.g., K₂CO₃ for N1, MgBr₂ for N2) Conditions_Q->Base No Temp Adjust Temperature (Lower T may increase selectivity) Conditions_Q->Temp No

Caption: A decision tree to guide the optimization of regioselectivity in pyrazole N-alkylation.[1]

Common Issues and Solutions:

  • Low or No Yield:

    • Re-evaluate the base: Ensure the base is strong enough to deprotonate the pyrazole. Consider using a stronger base like NaH if weaker bases like K₂CO₃ are ineffective.[1]

    • Check the alkylating agent: Confirm the reactivity and purity of the alkylating agent. Alkyl iodides are more reactive than bromides or chlorides.

    • Increase the temperature: If the reaction is sluggish at room temperature, gradually increase the heat.

    • Ensure anhydrous conditions: Water can quench the base and hydrolyze the alkylating agent. Use anhydrous solvents and dry glassware.

  • Difficult Separation of Regioisomers:

    • Chromatography optimization: Experiment with different solvent systems for column chromatography. Sometimes, a change in the stationary phase (e.g., alumina) can improve separation.

    • Derivatization: If separation is intractable, consider derivatizing the mixture to facilitate separation, followed by a deprotection step.

Conclusion

The N-alkylation of pyrazole amines is a versatile and essential transformation in modern organic synthesis. A thorough understanding of the factors governing regioselectivity, coupled with a systematic approach to reaction optimization, is crucial for success. The protocols and troubleshooting guidance provided herein offer a solid foundation for researchers to effectively synthesize a wide array of N-alkylated pyrazole amines for various applications in drug discovery and materials science.

References

  • Sánchez-Migallón, A., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • MDPI. (n.d.). Switching N -Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (2025).
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • Imperial College London. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction.
  • ResearchGate. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • ChemistryViews. (2024).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Semantic Scholar. (2022).
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ACS Publications. (n.d.).
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • ResearchGate. (n.d.).
  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • Reddit. (2023).
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Mitsunobu Reaction in My Chemistry: Lecture
  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • DergiPark. (n.d.). European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction.
  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

Sources

Application

Technical Guide: Solubility Profiling and Handling of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine HCl

Executive Summary This Application Note provides a comprehensive technical framework for handling (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1431969-89-9). As a fluorinated pyrazole building b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical framework for handling (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1431969-89-9). As a fluorinated pyrazole building block, this compound is critical in the synthesis of kinase inhibitors and agrochemicals.

While specific experimental solubility data is often proprietary or absent from public databases for such intermediate building blocks, this guide establishes the expected physicochemical behavior based on structural analysis and provides standardized protocols for empirical solubility determination.

Key Characteristic: The hydrochloride (HCl) salt form confers high aqueous solubility, but the 2,2-difluoroethyl moiety introduces specific lipophilic modulation that distinguishes it from non-fluorinated analogs.

Physicochemical Profile & Solubility Expectations

Before initiating wet-lab experiments, researchers must understand the theoretical solubility landscape governed by the compound's structure.

Structural Analysis
  • Core Scaffold: 1H-pyrazole (Polar, aromatic).

  • Functional Group: Primary methanamine (

    
    ). In the HCl form, this exists as the ammonium cation (
    
    
    
    ), driving water solubility.
  • Modulator: 2,2-difluoroethyl group (

    
    ). The fluorine atoms increase lipophilicity (LogP) relative to an ethyl group and lower the pKa of the pyrazole nitrogens via electron withdrawal.
    
Predicted Solubility Matrix
Solvent SystemPredicted SolubilityMechanismApplication
Water (pH < 7) High (>50 mg/mL) Ionic solvation of ammonium chloride salt.Stock solutions, Aqueous buffers.
DMSO High (>100 mg/mL) High dielectric constant solvates polar salt.Bioassay stocks (10-100 mM).
Methanol/Ethanol Moderate to High Protogenic polar solvent supports ion pairing.Crystallization, Reaction solvent.
Dichloromethane (DCM) Low (Negligible) Salt form is insoluble in non-polar organics.Requires Free-Basing (See Protocol 4).
PBS (pH 7.4) High Buffering capacity maintains solubility, though slightly lower than pure water due to common ion effects if high salt conc.Biological media.

Experimental Protocols

Protocol 1: Rapid Visual Solubility Screening (Tier 1)

Purpose: To quickly determine if the compound meets the minimum solubility threshold for a specific application (e.g., 10 mM for a bioassay).

Materials:

  • Compound (approx. 2-5 mg)

  • Solvent (DMSO, Water, or Buffer)

  • Transparent glass vial (1.5 mL)

  • Vortex mixer

Procedure:

  • Weigh 2.0 mg of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine HCl into a vial.

  • Add solvent in stepwise aliquots to define the solubility range:

    • Step A: Add 20 µL solvent (Concentration = 100 mg/mL). Vortex for 30s.

    • Observation: If clear, solubility is >100 mg/mL. Stop.

    • Step B: If particles remain, add 80 µL (Total = 100 µL; Conc = 20 mg/mL). Vortex.

    • Observation: If clear, solubility is 20–100 mg/mL.

    • Step C: If particles remain, add 900 µL (Total = 1 mL; Conc = 2 mg/mL). Vortex/Sonicate.

    • Observation: If clear, solubility is 2–20 mg/mL. If cloudy, solubility is <2 mg/mL.

Protocol 2: Precise Saturation Shake-Flask Method (Tier 2)

Purpose: To determine the thermodynamic solubility limit for regulatory or formulation data.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid AddSolvent Add Solvent (Water/Buffer) to Excess Solid Start->AddSolvent Equilibrate Equilibrate (Shake 24-48h @ 25°C) AddSolvent->Equilibrate Filter Filter/Centrifuge (0.22 µm PVDF) Equilibrate->Filter CheckpH Check Final pH (Critical for HCl salts) Filter->CheckpH Dilute Dilute Filtrate (into Mobile Phase) CheckpH->Dilute Analyze Quantify via HPLC-UV (254 nm) Dilute->Analyze

Figure 1: Thermodynamic solubility determination workflow using the Shake-Flask method.

Critical Step - pH Monitoring: Since the compound is an HCl salt , dissolving it in unbuffered water will drastically lower the pH (potentially to pH 2-3).

  • For Intrinsic Solubility (

    
    ):  You must measure the pH of the saturated solution.
    
  • For Biorelevant Solubility: Use strong buffers (e.g., 100 mM Phosphate pH 7.4) to resist the pH shift caused by the HCl counterion.

Protocol 3: Stock Solution Preparation (DMSO)

Purpose: Creating stable stocks for High-Throughput Screening (HTS).

  • Target Concentration: Typically 10 mM or 100 mM .

  • Calculation:

    • MW (HCl salt) ≈ 197.61 g/mol .

    • To make 1 mL of 100 mM stock: Weigh 19.76 mg .

  • Procedure:

    • Weigh solid into an amber glass vial (hygroscopic protection).

    • Add dry DMSO (water content <0.1%).

    • Vortex until fully dissolved.

    • QC Check: Inspect for "fish-eyes" (gelatinous undissolved clumps). Sonicate if necessary.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which promote moisture uptake and hydrolysis.

Protocol 4: Free-Basing for Organic Synthesis

Purpose: The HCl salt is poor for nucleophilic substitution reactions or dissolution in DCM/EtOAc. You must convert it to the free base.

Workflow Diagram:

FreeBasing Input Input: HCl Salt (Solid) Dissolve Dissolve in Min. Water Input->Dissolve Basify Add Sat. NaHCO3 or 1M NaOH (pH > 10) Dissolve->Basify Extract Extract with DCM or EtOAc (x3) Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Evaporate Solvent Dry->Concentrate Output Output: Free Amine (Oil/Solid) Concentrate->Output

Figure 2: Protocol for converting the HCl salt to the lipophilic free amine.

Step-by-Step:

  • Dissolve the HCl salt in a minimum volume of water (e.g., 1 g in 10 mL).

  • Slowly add Saturated Sodium Bicarbonate (

    
    )  or 1M NaOH while stirring until pH is basic (pH ~10-12). Caution: Gas evolution with bicarbonate.
    
  • Extract the aqueous mixture 3 times with Dichloromethane (DCM) or Ethyl Acetate.

  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The free amine will likely be an oil or low-melting solid, soluble in organic solvents.

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Buffer Common Ion Effect (Cl-) or pH shift.Lower the concentration or increase buffer strength (e.g., 50 mM to 100 mM).
Hygroscopicity HCl salts attract atmospheric moisture.Weigh quickly; store in a desiccator. Use 19F NMR to quantify water content if critical.
Chemical Instability Free amine oxidation.Store the HCl salt for long term; generate free base only immediately before use.

References

  • Compound Identity: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine hydrochloride. CAS No. 1431969-89-9. Available from suppliers such as and .

  • General Solubility Protocols: Bhattachar, S. N., et al. "Solubility: it's not just a number." Drug Discovery Today 11.21-22 (2006): 1012-1018. Link

  • Salt Selection Guide: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews 59.7 (2007): 603-616. Link

  • DMSO Solubility Data: Gaylord Chemical Company.[1][2] "Dimethyl Sulfoxide (DMSO) Solubility Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

Ticket ID: PYR-DFE-004 Status: Open Subject: Optimization of Yield and Purity for Fluorinated Pyrazole Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-DFE-004 Status: Open Subject: Optimization of Yield and Purity for Fluorinated Pyrazole Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine presents three distinct "yield traps" that commonly frustrate medicinal chemists:

  • Regioselectivity (N1 vs. N2): The 2,2-difluoroethyl group is bulky and electron-withdrawing, complicating the alkylation of the pyrazole core.

  • Reduction Dimerization: The reduction of the nitrile intermediate frequently results in secondary amine formation (dimers) if the primary amine is not scavenged or protected immediately.

  • Isolation Losses: The target amine is highly polar and water-soluble, leading to significant mass loss during aqueous workups.

This guide provides a self-validating protocol designed to bypass these failure modes.

Module 1: The Alkylation Step (Foundation)

Objective: Synthesize 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile with >95% N1 regioselectivity.

The Protocol
  • Substrate: 1H-pyrazole-4-carbonitrile (CAS: 31108-57-3)

  • Electrophile: 2,2-Difluoroethyl trifluoromethanesulfonate (Triflate is superior to Tosylate/Bromide for this specific fluoro-alkyl group due to higher reactivity).

  • Base/Solvent:

    
     in DMF (anhydrous).
    

Step-by-Step Workflow:

  • Dissolve 1H-pyrazole-4-carbonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 equiv). Stir at RT for 30 mins to deprotonate.
    
  • Cool to 0°C. Dropwise add 2,2-difluoroethyl triflate (1.1 equiv).

    • Critical: Do not dump the triflate. The exotherm can degrade the regioselectivity.

  • Warm to RT and stir for 4-16 hours.

  • Quench: Dilute with EtOAc, wash with

    
     (5%) to remove DMF.
    
Troubleshooting & FAQs
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Electrophile degradation. 2,2-difluoroethyl triflate is unstable to moisture.Use fresh triflate. If using the bromide variant, you must heat to 80°C and add KI (0.1 equiv) as a catalyst (Finkelstein condition).
N2 Isomer Formation Thermodynamic equilibration allowed by high temps or wrong base.Switch to

(cesium effect promotes N1). Keep reaction at RT; do not heat unless necessary.
Emulsion during Workup DMF presence in organic layer.Wash organic layer 3x with 5% LiCl solution instead of water/brine.

Module 2: The Reduction Step (The Critical Yield Point)

Objective: Reduce the nitrile to the primary amine without forming the secondary amine dimer.

Mechanism of Failure: The intermediate imine formed during reduction can react with the already-formed primary amine to create a secondary amine (dimer). This is the #1 cause of yield loss.

Method A: The "Gold Standard" (Raney Nickel)

Best for scale-up and purity.

  • Dissolve nitrile in 7N

    
     in MeOH .
    
    • Why? Ammonia competes with the product amine, preventing dimerization.

  • Add Raney Nickel (50% wt/wt slurry in water, washed with MeOH).

  • Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) for 12 hours.

  • Filtration: Filter through Celite immediately. Do not let the catalyst dry (pyrophoric).

Method B: The "Lab Scale" (Cobalt Chloride)

Best for small batches (<1g) without H2 pressure.

  • Dissolve nitrile (1 equiv) and

    
     (1.5 equiv) in MeOH.
    
  • Cool to 0°C.

  • Add

    
     (5 equiv) portion-wise.
    
    • Observation: Solution turns black (formation of cobalt boride active species).

  • Stir 1 hour. Quench with 1N HCl.

Decision Matrix: Which Reduction to Use?

ReductionLogic Start Start: Nitrile Reduction Scale Batch Size? Start->Scale Pressure H2 Pressure Available? Scale->Pressure > 1 gram MethodB Method B: CoCl2 + NaBH4 (Fast, No H2 gas needed) Scale->MethodB < 1 gram MethodA Method A: Raney Ni + NH3/MeOH (High Yield, Scalable) Pressure->MethodA Yes (Parr/Balloon) MethodC Method C: Borane-THF (Use if functional groups sensitive to metal) Pressure->MethodC No

Caption: Selection logic for nitrile reduction methodology based on scale and equipment availability.

Module 3: Isolation & Purification (The "Ghost" Product)

Issue: The free base amine is likely an oil or low-melting solid that is highly soluble in water. Traditional extraction (DCM/Water) often leaves 40% of the product in the aqueous phase.

Recommended Protocol: The "Salt Crash"

Do not isolate the free base. Isolate the HCl salt.

  • After Filtering Catalyst: You have the amine in MeOH (with excess

    
     if Method A was used).
    
  • Evaporation: Concentrate to dryness to remove MeOH and

    
    .
    
  • Redissolve: Dissolve the crude residue in a minimum amount of EtOH or Isopropanol .

  • Precipitate: Add 4N HCl in Dioxane (or concentrated aqueous HCl dropwise).

  • Collection: The hydrochloride salt will precipitate as a white solid. Filter and wash with cold

    
    .
    

Yield Check: This method typically recovers >90% of the synthesized mass, whereas aqueous extraction recovers ~60%.

Pro-Tip: The "Boc-Trap" Strategy

Use this if the amine is an intermediate for a later step.

Instead of isolating the free amine, add (Boc)2O (1.1 equiv) directly to the reduction mixture (Method A) after the reaction is complete but before workup.

  • Result: You isolate the N-Boc protected amine .

  • Benefit: The Boc-amine is lipophilic, extracts easily into EtOAc, and can be purified by standard silica chromatography.

Summary of Quantitative Data

ParameterStandard Route (Bromide/H2)Optimized Route (Triflate/RaNi/NH3)
Alkylation Yield 65-70%85-92%
Regioselectivity (N1:N2) 4:1>10:1
Reduction Yield 50-60% (Dimer loss)88-95%
Final Purity (as HCl salt) Variable>98%

References

  • Alkylation Regioselectivity:Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008.
  • Nitrile Reduction (Cobalt Method): Caddick, S., et al. "Cobalt(II) chloride–sodium borohydride: a versatile reagent system." Tetrahedron Letters, 2000.

  • Prevention of Secondary Amines: Gould, F. E., et al. "Hydrogenation of Nitriles to Primary Amines."[1][2] Journal of Organic Chemistry, 1960. (Foundational work on using Ammonia to suppress dimerization).

  • Analogous Synthesis (PF-06821497): Kung, P.-P., et al. "Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors." Journal of Medicinal Chemistry, 2018.[3] (Describes similar pyrazole alkylation and reduction workflows). [3]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in N-Difluoroethylation of Pyrazoles

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals engaged in the N-difluoroethylation of pyrazoles. This guide is designed to provide in-depth technical support,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals engaged in the N-difluoroethylation of pyrazoles. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions to address the common and complex regioselectivity challenges encountered during this critical synthetic transformation. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reactions and achieve your desired N-difluoroethylated pyrazole isomers with high selectivity and yield.

Introduction: The Regioselectivity Challenge

The N-alkylation of unsymmetrically substituted pyrazoles is a cornerstone of medicinal chemistry, yet it presents a persistent challenge: controlling the regioselectivity.[1] Pyrazoles possess two reactive nitrogen atoms, N1 and N2, which often exhibit similar nucleophilicity, leading to the formation of a mixture of N1 and N2 regioisomers.[2][3] The introduction of a difluoroethyl group further complicates this landscape due to the electronic effects of the fluorine atoms.[4] Achieving high regioselectivity is paramount, as the biological activity of the resulting pyrazole derivatives is often highly dependent on the position of the N-substituent.[1] This support center will guide you through the intricacies of this reaction, providing the tools to master its outcome.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the N-difluoroethylation of pyrazoles.

Q1: What are the primary factors that control the N1 vs. N2 regioselectivity in the difluoroethylation of pyrazoles?

A1: The regiochemical outcome of the N-difluoroethylation of pyrazoles is a delicate balance of several interconnected factors:

  • Steric Hindrance: The steric environment around the two nitrogen atoms of the pyrazole ring is a major determinant of regioselectivity. Bulky substituents on the pyrazole ring will generally direct the incoming difluoroethyl group to the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can modulate the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[3]

  • Nature of the Difluoroethylating Agent: The choice of the difluoroethylating agent is critical. Reagents with different leaving groups or steric bulk can influence the transition state of the reaction and, consequently, the regioselectivity.

  • Reaction Conditions: The selection of the base, solvent, and reaction temperature plays a pivotal role. These parameters can influence the position of the deprotonation equilibrium and the nature of the transition state, thereby steering the reaction towards the desired isomer.[3]

Q2: How does the choice of base impact the N1/N2 ratio?

A2: The base is a crucial lever for controlling regioselectivity. A strong, non-nucleophilic base is typically used to deprotonate the pyrazole, forming the pyrazolate anion. The nature of the counter-ion of the base can also influence the coordination environment around the pyrazolate, affecting the accessibility of the two nitrogen atoms. For instance, in some cases, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products, leading to a single isomer.[2]

Q3: Can the solvent choice really make a significant difference in regioselectivity?

A3: Absolutely. The solvent can dramatically influence the regioselectivity of pyrazole alkylation. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and can favor the formation of one regioisomer over the other.[6] Of particular note is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to significantly enhance regioselectivity in pyrazole N-alkylation reactions.[7]

Q4: What is the general mechanistic pathway for N-difluoroethylation?

A4: The N-difluoroethylation of pyrazoles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][8] In this concerted process, the deprotonated pyrazolate anion acts as the nucleophile, attacking the electrophilic carbon of the difluoroethylating agent. This "backside attack" occurs 180° to the leaving group, leading to its displacement and the formation of the new N-C bond with an inversion of configuration at the carbon center.[9]

Diagram of the SN2 Mechanism

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Pyr Pyrazole Anion (Nu⁻) TS [Nu---R---X]⁻ Pyr->TS Nucleophilic Attack DFE Difluoroethylating Agent (R-X) DFE->TS Product N-Difluoroethyl Pyrazole TS->Product Bond Formation LG Leaving Group (X⁻) TS->LG Bond Cleavage troubleshooting_workflow start Start: Poor Regioselectivity check_sterics Analyze Steric Hindrance start->check_sterics check_electronics Evaluate Electronic Effects start->check_electronics optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions check_electronics->optimize_conditions change_solvent Change Solvent (e.g., TFE, HFIP) optimize_conditions->change_solvent change_base Modify Base/Counter-ion optimize_conditions->change_base change_temp Adjust Temperature optimize_conditions->change_temp end_success Success: High Regioselectivity change_solvent->end_success Improved? end_failure Consult Literature for Alternative Strategies change_solvent->end_failure No Improvement change_base->end_success Improved? change_base->end_failure No Improvement change_temp->end_success Improved? change_temp->end_failure No Improvement

Sources

Troubleshooting

Technical Guide: Handling Hygroscopic Pyrazole Amine Hydrochloride Salts

The following technical guide serves as a centralized support resource for researchers handling hygroscopic pyrazole amine hydrochloride salts. It moves beyond generic advice to provide field-tested protocols, troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers handling hygroscopic pyrazole amine hydrochloride salts. It moves beyond generic advice to provide field-tested protocols, troubleshooting logic, and chemical engineering insights.

Introduction: The Hygroscopicity Challenge

Pyrazole amines are critical scaffolds in kinase inhibitor discovery and agrochemistry. However, their hydrochloride salts are notoriously hygroscopic. The electron-deficient pyrazole ring reduces the basicity of the exocyclic amine (pKa ~2.5–4.1), often requiring strong acids like HCl to form stable salts. These salts readily absorb atmospheric moisture, leading to deliquescence (liquefaction), weighing errors of up to 20-30%, and stoichiometry failures in sensitive cross-couplings.

This guide provides a standardized workflow to maintain data integrity and reaction success when working with these challenging materials.

Module 1: Storage & Physical Handling

Q: My salt turns into a sticky gum within minutes of opening the vial. How do I weigh it accurately?

A: You must treat the weighing process as a time-sensitive operation. Do not use open weigh boats. Use the Difference Weighing Method to minimize atmospheric exposure.

Protocol: Difference Weighing for Hygroscopic Solids
  • Equilibrate: Allow the stored vial to reach room temperature before opening to prevent condensation.

  • Tare: Place the entire closed source vial on the balance. Tare the balance to zero.

  • Dispense: Quickly remove the cap, transfer an estimated amount of solid to your reaction vessel, and immediately recap the source vial.

  • Measure: Place the closed source vial back on the balance. The negative reading represents the exact mass transferred.

  • Calculate: If the reading is -105 mg and your target was 100 mg, record 105 mg and adjust your stoichiometry downstream.

Q: What is the storage hierarchy for these salts?

A: Storage stability is dictated by the exclusion of water vapor.

  • Tier 1 (Gold Standard): Nitrogen-filled glovebox.[1] Essential for long-term storage of bulk material.[1]

  • Tier 2 (Working Standard): Vacuum desiccator with active phosphorus pentoxide (

    
    ) or indicating silica gel.
    
  • Tier 3 (Short-term): Taped vial (Parafilm) inside a secondary jar containing desiccant packets.

Visualization: Handling Decision Tree

HandlingWorkflow Start Start: Hygroscopic Salt CheckState Visual Inspection Start->CheckState Solid Free-flowing Powder CheckState->Solid Dry Clumped Clumped/Sticky CheckState->Clumped Moist Liquid Deliquesced (Liquid) CheckState->Liquid Wet Action_Weigh Difference Weighing (See Protocol) Solid->Action_Weigh Action_Dry Azeotropic Drying (Module 3) Clumped->Action_Dry Action_Quant qNMR / KF Titration Determine %wt Liquid->Action_Quant Action_Quant->Action_Weigh Use as Solution

Figure 1: Decision logic for handling salts based on their physical state.

Module 2: Analytical Challenges

Q: My NMR spectrum shows broad peaks and a shifting water signal. Is my sample degraded?

A: Not necessarily. Hygroscopic amine salts often exchange protons with residual water, causing peak broadening and chemical shift changes.

  • Diagnosis: If the integration of the pyrazole protons is correct relative to the backbone, the sample is likely intact but wet.

  • Solution: Add a drop of

    
     to the NMR tube. This will exchange all labile protons (NH, HCl, 
    
    
    
    ) into a single HDO peak, sharpening the carbon-bound proton signals for proper characterization.

Q: How do I determine the exact water content to correct my stoichiometry?

A: Do not rely on "Loss on Drying" (LOD) for volatile amines. Use Karl Fischer (KF) Titration .

  • Method: Volumetric KF is preferred.

  • Buffer: Pyrazole amines are weak bases, but if the pH is too high, it can interfere. Use a buffered KF solvent system (e.g., imidazole-buffered methanol) to ensure the reaction proceeds at the optimal pH (5–7).

Module 3: Synthetic Operations

Q: I need to use this salt in an amide coupling (HATU/EDC). Must I dry it first?

A: Not always. You have two options: Drying or Stoichiometry Correction .

Option A: Azeotropic Drying Protocol (For strict anhydrous conditions)

If your reaction is water-sensitive (e.g., using acid chlorides or anhydrides), you must remove the water. Vacuum drying alone is often insufficient for bound hydrates.

  • Suspend: Place the wet salt in a round-bottom flask and suspend in Toluene (or Benzene if permitted).

  • Add Co-solvent: Add 5-10% Ethanol to help dissolve/wet the salt.

  • Evaporate: Rotary evaporate until dry. The toluene/ethanol/water azeotrope will carry off the moisture.

  • Repeat: Repeat the process 2–3 times.

  • Final Dry: Place under high vacuum (<1 mbar) for 4 hours.

Option B: Using "Wet" Salt (Stoichiometry Correction)

For standard peptide couplings (HATU/EDC), trace water is often tolerable if you account for the mass difference.

  • Measure Water: Run a qNMR (quantitative NMR) with an internal standard (e.g., maleic acid) or KF titration to find the effective molecular weight (MW_eff).

  • Adjust: Use

    
     to calculate the equivalents required.
    
  • Base: Ensure you add enough tertiary base (DIPEA/TEA) to neutralize both the HCl and any acidic impurities, typically 3–4 equivalents.

Q: How do I free-base the salt if I want to avoid the HCl entirely?

A: Pyrazole amines are highly polar and water-soluble, making extraction difficult.[1] Use this "Salting-Out" protocol.

Protocol: Free-Basing Polar Pyrazoles[1]
  • Dissolve: Dissolve the HCl salt in a minimum amount of water (e.g., 1 g in 3 mL).

  • Neutralize: Carefully add saturated

    
     or 
    
    
    
    solution until pH ~9–10. Caution: Foaming.[1]
  • Saturate: Saturate the aqueous layer with solid NaCl (brine) to decrease the solubility of the organic amine (Salting-out effect).

  • Extract: Extract with THF/Ethyl Acetate (1:1) or Isopropanol/Chloroform (1:3) . Standard EtOAc is often too non-polar.

    • Tip: Perform 4–5 extractions.

  • Dry: Dry the combined organics over

    
     and concentrate.
    

Module 4: Salt Engineering (Advanced)

Q: The HCl salt is unworkable. Can I switch the counter-ion?

A: Yes. Switching to a less hygroscopic counter-ion is a standard process development strategy.

Counter-ionHygroscopicity RiskCrystallinityComments
Hydrochloride (HCl) High GoodDefault choice, but often deliquescent.[1]
Sulfate (

)
ModerateHighOften forms stable, non-hygroscopic hydrates.
Tosylate (TsOH) LowVery HighAdds lipophilicity; excellent for crystallizing polar amines.
Fumarate LowModerateGood for weak bases; often forms 2:1 salts.
Visualization: Salt Selection Logic

SaltSelection Problem Problem: HCl Salt is too Hygroscopic Solubility Is the Free Base Water Soluble? Problem->Solubility Lipophilic No (Lipophilic) Solubility->Lipophilic Hydrophilic Yes (Hydrophilic) Solubility->Hydrophilic Opt_Tosylate Try Tosylate or Napsylate (Adds bulk/lipophilicity) Lipophilic->Opt_Tosylate Opt_Sulfate Try Sulfate or Phosphate (Hydrogen bonding networks) Hydrophilic->Opt_Sulfate Opt_CoCrystal Try Co-crystal (e.g., with Fumaric Acid) Hydrophilic->Opt_CoCrystal

Figure 2: Strategic selection of alternative counter-ions to improve physical properties.[1]

References

  • Handling Hygroscopic Materials

    • Chromatography Forum. "How to weigh a hygroscopic substance." (2008). Available at:

  • Pyrazoles Synthesis & Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723907, 3-Amino-4-carboxamidopyrazole hemisulfate."[1] PubChem.[2] Available at:

    • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana. Available at:

  • Amide Coupling in Aqueous Media

    • Handa, S., et al. "Clean & Fast Amide Couplings in Water."[3] University of Louisville. Available at:

  • Karl Fischer Titration

    • Mettler Toledo. "What Is Karl Fischer Titration?" Available at:

  • Salt Selection

    • National Institutes of Health. "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs." Available at:

Sources

Optimization

Technical Support Center: Navigating Reactions with Primary Pyrazole Amines

Welcome to the technical support center for scientists and researchers working with primary pyrazole amines. This guide is designed to provide expert insights and practical solutions to common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with primary pyrazole amines. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and functionalization of these versatile heterocyclic compounds. Drawing from established literature and field experience, this resource aims to help you troubleshoot unexpected outcomes and optimize your reaction conditions to prevent unwanted side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter in a direct question-and-answer format, providing both the rationale behind the issue and actionable protocols to resolve it.

Question 1: Why am I observing di-acylation of my primary pyrazole amine when I only want to form a mono-amide at the exocyclic amine?

This is a frequent challenge stemming from the competitive nucleophilicity of the two key nitrogen atoms: the exocyclic primary amine (-NH2) and the endocyclic, pyrrole-like nitrogen (N1-H) of the pyrazole ring.[1] Under standard acylation conditions (e.g., using an acyl chloride with a base like triethylamine), both nitrogens can be acylated, leading to a mixture of the desired mono-amide, the N1-acylated isomer, and a di-acylated byproduct.

The N1 nitrogen, once deprotonated by a base, becomes a potent nucleophile.[2][3][4] Its reactivity can sometimes even surpass that of the exocyclic amine, particularly if the exocyclic amine is sterically hindered or electronically deactivated by substituents on the pyrazole ring.

  • pH Control (Acidic Conditions): One of the most effective strategies is to perform the acylation under acidic conditions.[5][6] At a low pH, the more basic exocyclic amine will be protonated (-NH3+), rendering it non-nucleophilic. The N1-H of the pyrazole ring is significantly less basic and remains largely unprotonated, but it is also a weaker nucleophile in its neutral state. This difference in basicity allows for selective acylation under carefully controlled acidic conditions where a small equilibrium concentration of the free exocyclic amine can react.[5][6]

  • Orthogonal Protection of the N1-H Position: A more robust and generally applicable strategy is to temporarily "block" or protect the N1 position. This ensures that only the exocyclic primary amine is available to react.[7] The choice of protecting group is critical and should be guided by the stability required for your subsequent reaction steps and the ease of removal. This is known as an orthogonal protection strategy.[7][8]

    • The Boc Group (tert-Butoxycarbonyl): The Boc group is an excellent choice for protecting the N1-H.[9][10] It is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and a base.[9][11] The resulting N-Boc pyrazole is stable to a wide range of non-acidic conditions. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or HCl.[9] Notably, for some N-Boc protected pyrazoles, deprotection can also be achieved under specific basic conditions, for example, using NaBH₄ in ethanol, which can offer an alternative, milder removal strategy.[12]

Step 1: N1-Boc Protection

  • Dissolve your primary pyrazole amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by washing with aqueous sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N1-Boc protected pyrazole amine by column chromatography on silica gel.

Step 2: Acylation of the Exocyclic Amine

  • Dissolve the purified N1-Boc protected pyrazole amine (1.0 eq) in an aprotic solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add your acyl chloride (1.1 eq) dropwise, followed by a non-nucleophilic base like Et₃N or DIPEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup as described in Step 1.5.

  • Purify the di-protected product by column chromatography.

Step 3: N1-Boc Deprotection

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at room temperature.

  • Stir for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the product, dry the organic layer, and purify as needed.

Question 2: My N-alkylation reaction is non-selective, giving me a mixture of N1-alkylated and exocyclic N-alkylated products. How can I control the regioselectivity?

Similar to acylation, alkylation of primary pyrazole amines is complicated by the presence of two nucleophilic nitrogen centers. The outcome of the reaction is highly dependent on the reaction conditions, particularly the base used, and the nature of the alkylating agent.[13] Generally, the N1-anion, formed by deprotonation, is softer and more nucleophilic than the exocyclic amine, often leading to preferential N1-alkylation, especially with reactive alkyl halides.[2]

  • N1-Protection Strategy: As with acylation, the most reliable method to achieve selective alkylation at the exocyclic amine is to first protect the N1 position. The Boc group is again a suitable choice, following the protocol described in the previous section. Once the N1 is protected, the exocyclic amine can be selectively alkylated.

  • Controlling N1 vs. N2 Alkylation in N-unsubstituted Pyrazoles: For cases where alkylation of the pyrazole ring itself is desired, achieving regioselectivity between the N1 and N2 positions is a classic challenge in pyrazole chemistry.[14] The outcome is often influenced by steric hindrance. Bulky substituents at the 3- or 5-position of the pyrazole ring can direct alkylation to the less sterically hindered nitrogen.[13] For instance, a bulky group at C5 will favor alkylation at N1. Recent advances have also demonstrated highly regioselective N1-alkylation using catalyst-free Michael additions or specialized enzyme cascades.[15][16]

The diagram below illustrates the competing reaction pathways in a typical alkylation reaction of a 3-amino-5-methylpyrazole.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_solution Solution Start 3-Amino-5-methylpyrazole + R-X (Alkyl Halide) N1_Alk N1 Alkylation (Often Major Product) Start->N1_Alk Side Reaction Exo_Alk Exocyclic Amine Alkylation (Desired Product) Start->Exo_Alk Desired Reaction Protect Step 1: Protect N1 (e.g., with Boc) Start->Protect Controlled Path Alkylate Step 2: Alkylate Exocyclic Amine Protect->Alkylate Deprotect Step 3: Deprotect N1 Alkylate->Deprotect Final Selective Product Deprotect->Final

Caption: Workflow for achieving selective exocyclic amine alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the different reactivities of the pyrazole ring nitrogens and the exocyclic amine?

The distinct reactivity arises from differences in hybridization, basicity, and aromaticity.

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized, and its lone pair of electrons is part of the 6π electron aromatic system of the pyrazole ring.[4] This delocalization makes the lone pair less available, and thus N1 is less basic. However, upon deprotonation with a base, it forms a highly nucleophilic pyrazolate anion.

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair is in an sp² orbital in the plane of the ring and is not part of the aromatic system.[4] This makes the N2 nitrogen the most basic site on the neutral pyrazole ring, readily protonated and reactive towards electrophiles.[3][4]

  • Exocyclic Amine (-NH₂): This nitrogen is sp³-hybridized (or close to it) and is not part of the aromatic ring. Its lone pair is localized, making it a good nucleophile and a moderately strong base, generally more basic than the N1-H but less basic than the N2 nitrogen.

This hierarchy of reactivity is the root cause of most selectivity challenges.

Q2: What are the most common and effective protecting groups for the pyrazole N1-H?

Choosing the right protecting group is essential for a successful multi-step synthesis. The ideal group is easy to install, stable under your desired reaction conditions, and easy to remove with high yield.[7]

Protecting GroupIntroduction ReagentsStabilityCleavage ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)(Boc)₂O, Base (e.g., Et₃N, DMAP)Stable to base, nucleophiles, hydrogenationStrong Acid (TFA, HCl)[9]; NaBH₄/EtOH[12]Widely used, reliable, clean cleavage.[10]
THP (Tetrahydropyranyl)3,4-Dihydro-2H-pyran (DHP), Acid catalystStable to base, organometallics, nucleophilesAqueous Acid (e.g., HCl, PTSA)Inexpensive, stable to many conditions.[17][18]
Trityl (Triphenylmethyl)Trityl chloride (TrCl), BaseStable to base, mild non-acidic conditionsMild Acid (e.g., dilute TFA, formic acid)Very bulky, can be removed under mild acid.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, Base (DIPEA)Stable to a wide range of conditionsFluoride source (TBAF) or strong acidCleavage conditions are orthogonal to many others.
Q3: Can I selectively functionalize the C4 position of a 5-aminopyrazole without side reactions at the nitrogen atoms?

Yes, this is possible, but it requires careful selection of reagents and conditions. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[2] However, the nucleophilic nitrogen atoms can compete for the electrophile.

One successful strategy involves using laccase-mediated reactions for C4-arylation. This enzymatic approach can offer high chemoselectivity for the C-H functionalization at the C4 position in the presence of unprotected amino groups.[19] Other methods often require pre-halogenation of the C4 position followed by a cross-coupling reaction, which may necessitate protection of the nitrogen functionalities to prevent side reactions.[19]

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(10), 5554-5560.

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2021). Angewandte Chemie, 133(10), 5614-5620.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025.

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025.

  • A mechanism of pyrazole forming reaction. ResearchGate.

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate.

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ARKIVOC.

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9353–9359.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6297.

  • Unit 4 Pyrazole. (2018). Slideshare.

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). RSC Medicinal Chemistry.

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.

  • Minimizing side product formation in aminopyrazole synthesis. BenchChem.

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Asian Journal of Pharmaceutical and Clinical Research.

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1438.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Molecules, 27(19), 6667.

  • Reactivity of pyrazaboles towards nitrogen nucleophiles, amines, and pyrazoles. ResearchGate.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9353–9359.

  • Deprotection: The Concept of Orthogonal Sets. Greene's Protective Groups in Organic Synthesis.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5(33), 25688-25696.

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (2009). Organic Letters, 11(1), 81-84.

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2009). Organic Letters, 11(20), 4536-4539.

  • mechanism question: why aminopyrazole attacks N,N-dimethylamine rather than carbonyl. Reddit.

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society, 139(5), 1826-1829.

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PLOS ONE, 19(9), e0310705.

  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate.

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Organic Chemistry Portal.

  • First Regioselective Enzymatic Acylation of Amino Groups Applied to Pyrimidine 3',5'-Diaminonucleoside Derivatives. (2004). The Journal of Organic Chemistry, 69(18), 6158-6161.

Sources

Troubleshooting

Technical Support Center: Difluoroethyl Group Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of the difluoroethyl (-CHF₂...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice regarding the stability of the difluoroethyl (-CHF₂) and related (-CF₂CH₃) moieties under basic conditions. Our goal is to equip you with the mechanistic understanding and practical protocols needed to navigate challenges in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: How stable is a difluoroethyl group to common basic conditions?

The stability of a difluoroethyl group is not absolute and is highly dependent on the molecular context and reaction conditions. While the carbon-fluorine bond is one of the strongest in organic chemistry, the electron-withdrawing nature of the fluorine atoms can create vulnerabilities in the molecule.[1][2]

The primary degradation pathway of concern under basic conditions is the elimination of hydrogen fluoride (HF) , particularly from a 1,1-difluoroethyl moiety attached to a carbon backbone (e.g., R-CF₂-CH₃) or in similar structural arrangements.[3] The two fluorine atoms significantly increase the acidity of the adjacent C-H bonds, making them susceptible to deprotonation by a base. The resulting carbanion can then readily eliminate a fluoride ion.

In contrast, difluoromethyl groups directly attached to heteroatoms like sulfur (e.g., Ar-SCF₂CH₃) can exhibit greater stability towards elimination, with reactivity often occurring at the heteroatom instead (e.g., oxidation of the sulfur).[4]

Q2: What are the key factors that influence the stability of my difluoroethyl-containing compound in the presence of a base?

There are three primary factors you must consider:

  • Base Strength & Concentration: Stronger bases (e.g., alkoxides, hydroxides, organolithiums) are more likely to induce HF elimination than weaker bases (e.g., carbonates, amines).

  • Solvent Choice: Polar aprotic solvents (like THF, DMF) can stabilize the polar transition state of the elimination reaction, potentially accelerating decomposition.[3] Furthermore, the solubility of the base is critical; a base that is poorly soluble in the reaction medium will be less effective at promoting elimination.[3]

  • Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier to elimination, increasing the rate of degradation.

Q3: My molecule contains both a difluoroethyl group and another functional group that requires modification under basic conditions. What should I do?

This is a common challenge in multi-step synthesis. The strategy is to find conditions that are selective for the desired transformation while leaving the difluoroethyl group intact. This is often referred to as establishing an "orthogonal" reaction condition.[5][6]

Your first step should be to run a controlled stability study. Subject your starting material to the proposed basic conditions and monitor for any degradation over time. If degradation occurs, you may need to:

  • Select a milder, more selective base.

  • Lower the reaction temperature.

  • Consider protecting the other functional group to allow for different reaction conditions.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is showing a new, unexpected impurity with a mass corresponding to [M-20] or [M-HF].
  • Probable Cause: You are likely observing the product of HF elimination. The base in your reaction is deprotonating the carbon adjacent to the -CF₂- group, leading to the formation of a vinyl fluoride or a related unsaturated species.

  • Solutions:

    • Reduce Base Strength: If you are using a strong base like potassium tert-butoxide or NaOH, consider switching to a milder base such as potassium carbonate (K₂CO₃) or triethylamine (TEA).

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the elimination pathway, which typically has a higher activation energy than the desired reaction.

    • Change the Solvent: Investigate a less polar solvent or a solvent in which the base has limited solubility. This can significantly reduce the rate of decomposition.[3]

Issue 2: The yield of my desired product is low, and I am recovering a significant amount of my difluoroethyl-containing starting material.
  • Probable Cause: While the difluoroethyl group may be stable, the basic conditions might not be optimal for the desired reaction. Alternatively, the base could be sterically hindered or not strong enough to effect the transformation efficiently.

  • Solutions:

    • Screen a Panel of Bases: Test a range of bases with varying strengths and steric profiles (e.g., NaH, LiHMDS, DBU).

    • Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the onset of degradation by TLC or LC-MS. This can help find a balance between reaction rate and stability.

    • Confirm Reagent Purity: Ensure that your base and other reagents are pure and anhydrous, as contaminants can inhibit the reaction.

Mechanistic Insight: The E1cb Elimination Pathway

The degradation of many difluoroethyl groups under basic conditions proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. This pathway is common when a poor leaving group (like fluoride) is positioned next to acidic protons.

E1cb_Mechanism start R-CF₂-CH₂-R' intermediate R-CF₂-C⁻H-R' (Carbanion Intermediate) start->intermediate Step 1 (Fast, Reversible) base B:⁻ base->start Proton Abstraction acid B-H transition1 [Transition State 1] product R-CF=CH-R' intermediate->product Step 2 (Slow, Rate-Determining) fluoride F⁻ intermediate->fluoride Fluoride Elimination transition2 [Transition State 2]

Caption: Base-mediated E1cb elimination of HF from a difluoroethyl group.

Experimental Protocol: Assessing Compound Stability

This protocol provides a robust framework for testing the stability of your difluoroethyl-containing compound under specific basic conditions.

Objective:

To determine the rate and extent of degradation of a target compound under a defined set of basic conditions (specific base, solvent, concentration, and temperature).

Materials:
  • Difluoroethyl-containing compound ("Substrate")

  • Internal standard (a stable, non-reactive compound with a distinct NMR or LC-MS signal)

  • Anhydrous solvent

  • Selected base

  • Reaction vials, syringes, and standard laboratory glassware

  • Analytical instruments (e.g., ¹⁹F NMR, LC-MS)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of your Substrate at a known concentration (e.g., 10 mg/mL) in the chosen reaction solvent.

    • Prepare a stock solution of the internal standard at a known concentration in the same solvent.

  • Reaction Setup:

    • In a clean, dry reaction vial, add a specific volume of the Substrate stock solution and the internal standard stock solution.

    • Equilibrate the vial to the desired reaction temperature (e.g., place in an ice bath for 0 °C or a heating block for 50 °C).

    • In a separate vial, prepare a solution of the base at the desired concentration in the same solvent.

  • Initiation and Time Points:

    • At time zero (t=0), add the base solution to the substrate vial.

    • Immediately withdraw a small aliquot (e.g., 50 µL), quench it in a separate vial containing a dilute acid solution (e.g., 1M HCl in methanol), and label it "t=0".

    • Continue to take aliquots at predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), quenching each one immediately.

  • Analysis:

    • Analyze each quenched time point sample using an appropriate analytical method.

      • ¹⁹F NMR: This is highly effective for monitoring the disappearance of the -CF₂- signal of the starting material and the appearance of new fluorine-containing signals from degradation products.

      • LC-MS: Use this to monitor the peak area ratio of your substrate relative to the internal standard. This will provide quantitative data on the rate of disappearance. Also, look for the mass of expected degradation products (e.g., [M-HF]).

  • Data Interpretation:

    • Plot the percentage of remaining substrate (relative to the t=0 sample) against time. This will give you a degradation profile and allow you to calculate the compound's half-life under those specific conditions.

Workflow Diagram

Stability_Workflow A Prepare Substrate & Internal Standard Stock Solutions B Set Up Reaction Vial (Substrate + Standard) A->B C Equilibrate to Target Temperature B->C D Add Base Solution (Start t=0) C->D E Take Aliquots at Time Points (t=0, 1h, 2h...) D->E F Quench Each Aliquot Immediately in Acid E->F G Analyze Samples (¹⁹F NMR or LC-MS) F->G H Plot % Remaining Substrate vs. Time G->H I Determine Stability Profile & Half-Life H->I

Caption: Experimental workflow for assessing compound stability.

Data Summary: Hypothetical Stability Study

The table below illustrates how to present the results from a stability study for a hypothetical compound, "Compound X," under various basic conditions.

Entry Base (Equivalents) Solvent Temperature (°C) Half-life (t₁/₂) (hours) Observation
1K₂CO₃ (2.0)Acetonitrile25> 48Highly Stable
2K₂CO₃ (2.0)Acetonitrile8012Degradation at elevated temperature
3NaOH (2.0)THF/H₂O254Unstable to strong aqueous base
4K-OtBu (1.1)THF25< 0.5Rapid decomposition
5DBU (1.5)Dichloromethane25> 48Stable with organic base

This structured approach allows you to make informed, data-driven decisions to optimize your reaction conditions and preserve the integrity of the difluoroethyl group in your molecules.

References

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. National Center for Biotechnology Information.[Link]

  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. National Center for Biotechnology Information.[Link]

  • Base-Induced Instability of Fluorotelomer Alcohols. National Center for Biotechnology Information.[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.[Link]

  • Biodegradation and biotransformation of organofluorine compounds. ResearchGate.[Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. National Center for Biotechnology Information.[Link]

  • How Substituents Affect the Strength of an Acid. Chemistry LibreTexts.[Link]

  • Between compounds having same functional groups, why does the one with greater -I effect have higher acidic strength. Chemistry Stack Exchange.[Link]

  • Protecting Groups. University of Illinois.[Link]

  • Protecting group - Wikipedia. Wikipedia.[Link]

  • Protecting Groups. Organic Chemistry Portal.[Link]

  • Appendix 6: Protecting groups. Oxford Learning Link.[Link]

  • Tests For Organic Functional Groups. Scribd.[Link]

  • ORGANIC FUNCTIONAL GROUP ANALYSIS. Chem21Labs.[Link]

  • Detection of Functional Groups (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab.[Link]

  • LABORATORY 5 DETECTION OF FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS. Medical University of Lublin.[Link]

Sources

Optimization

Technical Support Center: Purification of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

Welcome to the technical support guide for the purification of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common purity challenges encountered during and after synthesis. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to address specific impurity profiles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine?

A1: Impurities are typically process-related and depend on the specific synthetic route. However, based on common pyrazole syntheses, you should anticipate:

  • Unreacted Starting Materials: Such as a pyrazole-4-carbaldehyde precursor or the difluoroethylating agent.

  • Regioisomers: Alkylation of the pyrazole ring can occur at both the N1 and N2 positions, leading to a regioisomeric impurity that can be difficult to separate.[1][2][3]

  • Reaction Byproducts: Incomplete cyclization can leave pyrazoline intermediates.[1] Side-reactions involving the hydrazine starting material can also introduce colored impurities.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, ethyl acetate) may be present.[4]

  • Inorganic Salts: Formed from the use of bases (e.g., K₂CO₃, NaH) and acids during the reaction and workup steps.

Q2: What is the best initial analytical strategy to assess the purity of my crude product?

A2: A multi-technique approach is essential for a comprehensive impurity profile.[5][6] We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity and detecting organic impurities.[4][7] A gradient method with UV detection is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get molecular weight information on the impurity peaks observed in the HPLC, which is crucial for identification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for identifying structural isomers (like N1 vs. N2 alkylation) and other organic impurities that might co-elute in chromatography.

Q3: My compound is a basic amine. Can I use a simple acid-base extraction for purification?

A3: Yes, this is an excellent first-pass purification step. The primary amine in your target compound is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), rendering it water-soluble. Neutral organic impurities, such as unreacted aldehyde precursors or certain byproducts, will remain in the organic layer. After separating the layers, you can basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine, causing it to precipitate or allowing it to be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q4: Should I choose crystallization or column chromatography as my primary purification technique?

A4: The choice depends on the nature and quantity of the impurities.

  • Crystallization: This is ideal if your product is a solid and the impurity levels are relatively low (<10%), or if the impurities have significantly different solubility profiles. Forming an acid addition salt (e.g., hydrochloride or tartrate salt) can often induce crystallization and significantly improve purity.[8][9]

  • Column Chromatography: This is the more versatile and powerful technique, especially for removing closely related impurities like regioisomers or byproducts with similar polarities.[10] It is often the necessary next step after an initial extraction or if crystallization fails to achieve the desired purity.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Issue - Presence of a Regioisomeric Impurity
  • Symptom: Your ¹H NMR spectrum shows a duplicate set of pyrazole and difluoroethyl peaks, and your HPLC/LC-MS analysis reveals two peaks with the same mass.

  • Likely Cause: During the N-alkylation of the pyrazole precursor with a 2,2-difluoroethyl halide (or equivalent), the alkyl group has attached to both nitrogen atoms of the pyrazole ring, creating N1 and N2 isomers.[2][11] The regioselectivity of this reaction is highly sensitive to steric hindrance, solvent, and the base used.[2]

A 2D NMR experiment like NOESY can definitively assign the structures. For the desired N1-alkylated isomer, a Nuclear Overhauser Effect should be observed between the protons of the difluoroethyl group and the proton at the C5 position of the pyrazole ring.

While silica gel chromatography can sometimes separate regioisomers, reverse-phase HPLC often provides superior resolution for these challenging separations.

purification_workflow crude Crude Product (Mixture of Isomers) prep_hplc Preparative RP-HPLC (C18 Column) crude->prep_hplc Dissolve in mobile phase fraction_collection Fraction Collection (Monitor by UV) prep_hplc->fraction_collection Elute with gradient analysis Purity Analysis of Fractions (Analytical HPLC/LC-MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling Fractions >99% pure lyophilization Solvent Removal (Lyophilization) pooling->lyophilization pure_product Pure N1 Isomer (>99%) lyophilization->pure_product

Caption: Workflow for the purification of regioisomers using RP-HPLC.

  • Column Selection: Start with a C18 stationary phase.

  • Mobile Phase Development:

    • Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid ensures the amine is protonated and behaves well on the column.

    • Solvent B: Acetonitrile or Methanol + 0.1% of the same acid.

    • Develop a gradient method on an analytical scale first to determine the optimal separation window. A typical starting gradient might be 5% B to 95% B over 20-30 minutes.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) or DMSO if solubility is an issue. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Scale up the optimized analytical method to a preparative column. Collect fractions based on the UV detector signal, ensuring baseline separation between the isomeric peaks.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions, and remove the solvent via lyophilization (freeze-drying) to obtain the purified product as its corresponding salt (e.g., formate or trifluoroacetate).

Guide 2: Issue - Persistent Low Purity (<95%) After Extraction
  • Symptom: After performing an acid-base extraction, your product's purity has improved but remains below the target specification. HPLC analysis shows several small, unidentified peaks.

  • Likely Cause: The remaining impurities are basic in nature or have polarities similar to your product, causing them to co-extract. This could include unreacted hydrazine derivatives or certain reaction byproducts.

Flash chromatography is effective at separating compounds based on polarity. For a basic amine, it is crucial to modify the mobile phase to prevent peak tailing and ensure good separation.

Stationary PhaseMobile Phase SystemModifierRationale
Silica GelDichloromethane (DCM) / Methanol (MeOH)1-2% Triethylamine (TEA)TEA is a volatile base that deactivates acidic silanol groups on the silica, preventing amine adsorption and tailing.
Silica GelEthyl Acetate (EtOAc) / Hexanes1-2% TEAA less polar system suitable if impurities are much less polar than the product.
Alumina (Basic)DCM / MeOH or EtOAc / HexanesNone requiredThe basic nature of the alumina stationary phase is inherently suitable for purifying basic compounds.
  • TLC Method Development:

    • On a silica TLC plate, spot your crude material.

    • Develop the plate in a mobile phase of 95:5 DCM:MeOH.

    • If the product's Rf value is too low (<0.2), increase the methanol percentage. If it's too high (>0.5), decrease it.

    • Once a suitable solvent system is found (product Rf ≈ 0.3), add 1% TEA to a new TLC run to observe the effect on peak shape. The spot should become tighter and less streaky.

  • Column Packing and Loading:

    • Pack a silica gel column with your chosen mobile phase (including TEA).

    • Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of DCM for liquid loading. Dry loading is preferred for better resolution.

  • Elution and Fraction Collection:

    • Run the column using the optimized mobile phase. If separation is difficult, a shallow gradient (e.g., from 2% MeOH in DCM to 10% MeOH in DCM) can be employed.

    • Collect fractions and monitor them by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this process.

decision_tree start Crude Purity < 95%? extraction Perform Acid-Base Extraction start->extraction Yes stop Product Meets Spec start->stop No analyze1 Analyze Purity (HPLC) Purity > 98%? extraction->analyze1 analyze1->stop Yes chromatography Proceed to Chromatography analyze1->chromatography No impurity_type Impurity Type? chromatography->impurity_type regioisomer Regioisomer (Same Mass) impurity_type->regioisomer Isomeric other Other Organic (Different Mass/Polarity) impurity_type->other Non-isomeric rp_hplc Use Reverse-Phase HPLC (Guide 1) regioisomer->rp_hplc silica_gel Use Silica Gel w/ TEA (Guide 2) other->silica_gel

Caption: Decision tree for selecting a purification strategy.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Analytical advances in pharmaceutical impurity profiling.
  • International Journal of Applied Pharmaceutics. (2025).
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

This guide provides an in-depth technical analysis of the , a critical building block in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors).[1] The following analysis compares the spectral performance in DMSO...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the , a critical building block in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors).[1]

The following analysis compares the spectral performance in DMSO-d


  versus CDCl

, highlighting why DMSO-d

is the superior solvent for structural validation due to the resolution of fluorine couplings and exchangeable amine protons.[1]

Executive Summary: The Structural Validation Challenge

The primary challenge in characterizing (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine lies in resolving the specific coupling patterns of the 2,2-difluoroethyl moiety (


) and confirming the integrity of the primary amine (

).[1]
  • Critical Diagnostic: The

    
     proton appears as a characteristic triplet of triplets (
    
    
    
    )
    with a large geminal coupling constant (
    
    
    Hz).[1]
  • Common Pitfall: In CDCl

    
    , the 
    
    
    
    signal often overlaps with the solvent residual peak or water, and the amine protons are frequently invisible due to rapid exchange.[1]

Comparative Analysis: Solvent Selection

This section compares the spectral quality obtained in the two most common NMR solvents.

Table 1: Chemical Shift & Resolution Comparison
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Technical Insight
Amine (

)
Visible (

~1.5 - 3.5 ppm)
Invisible / Broad DMSO inhibits rapid proton exchange, allowing quantification of the amine.[1]

Proton

6.1 - 6.4 ppm
(Clear

)

5.9 - 6.1 ppm
Clear in both, but DMSO separates it from potential aromatic impurities.[1]

Protons

4.4 - 4.6 ppm
(Clear

)

4.3 - 4.5 ppm
CDCl

water peak (

1.[1]56) is far, but overlap with impurities is common.[1]
Coupling (

)
High Resolution VariableFluorine couplings are sharper in DMSO due to higher viscosity/slower tumbling.[1]
Solubility Excellent (Free base & HCl salt)Poor (HCl salt)The HCl salt form is insoluble in CDCl

.

Detailed Spectral Assignment (DMSO-d )

The following data represents the consensus assignment based on fragment analysis of 1-substituted pyrazoles and 2,2-difluoroethyl derivatives.

A. Pyrazole Ring System
  • H-5 (Position 5):

    
     7.70 – 7.85 ppm (Singlet, 1H).[1]
    
    • Mechanistic Note: Deshielded by the adjacent nitrogen (N1).[1]

  • H-3 (Position 3):

    
     7.40 – 7.55 ppm (Singlet, 1H).[1]
    
    • Mechanistic Note: Slightly more shielded than H-5.

B. The 2,2-Difluoroethyl Group ( )

This is the most complex and diagnostic part of the spectrum.[1]

  • 
     (Terminal Methine): 
    
    
    
    6.10 – 6.40 ppm (Triplet of Triplets, 1H).[1]
    • Coupling 1 (Geminal):

      
       Hz (Splits into widely spaced triplet).[1]
      
    • Coupling 2 (Vicinal):

      
       Hz (Splits each leg into a smaller triplet).[1]
      
  • 
     (Methylene): 
    
    
    
    4.40 – 4.60 ppm (Triplet of Doublets, 2H).[1]
    • Coupling 1 (Vicinal H-F):

      
       Hz (Interaction with two F atoms).[1]
      
    • Coupling 2 (Vicinal H-H):

      
       Hz (Interaction with 
      
      
      
      proton).[1]
C. The Methanamine Group ( )
  • 
    : 
    
    
    
    3.55 – 3.65 ppm (Singlet, 2H).[1]
  • 
    : 
    
    
    
    1.5 – 2.5 ppm (Broad Singlet, 2H).[1]
    • Note: If the sample is the Hydrochloride salt , this signal shifts to

      
       8.0 – 8.5 ppm and appears as a broad singlet (integration 3H for 
      
      
      
      ).[1]

Structural Visualization & Coupling Network

The following diagram illustrates the connectivity and the specific J-coupling pathways that define the multiplet patterns.

NMR_Coupling_Network cluster_legend Legend CHF2 CHF2 Proton (δ 6.2 ppm) Pattern: tt NCH2 N-CH2 Protons (δ 4.5 ppm) Pattern: td CHF2->NCH2 ³J(H-H) ~4 Hz (Vicinal) F_atoms Fluorine Atoms (19F) F_atoms->CHF2 ²J(H-F) ~55 Hz (Geminal) F_atoms->NCH2 ³J(H-F) ~15 Hz (Vicinal) N1 N1 (Pyrazole) NCH2->N1 Connectivity H5 H5 Proton (δ 7.8 ppm) Pattern: s N1->H5 Electronic Deshielding key Solid Arrow = Strong Coupling Dashed Arrow = Weak Coupling

Caption: Figure 1. NMR Coupling Network showing the dominant Geminal (


) and Vicinal (

) interactions responsible for the multiplet splitting.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this "field-proven" protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the compound.[1]

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Tip: Use an ampoule-sealed solvent to minimize water content (

      
       3.33 ppm), which can obscure the amine region.[1]
      
  • Sonicate for 30 seconds to ensure complete dissolution (critical for HCl salts).

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The

      
       proton has a long T1 relaxation time.[1] A short D1 will suppress the integration of the diagnostic triplet of triplets.[1]
      
  • Scans (NS): 16 (minimum) to 64.[1]

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation

  • Reference: Calibrate DMSO residual peak to 2.50 ppm .

  • Integration Check:

    • Set the Pyrazole H-5 singlet (approx 7.8 ppm) to 1.00 .[1]

    • Verify the

      
       multiplet (6.2 ppm) integrates to 1.00 ± 0.05 .
      
    • Verify the

      
       multiplet (4.5 ppm) integrates to 2.00 ± 0.10 .
      
    • Failure Mode: If

      
       integrates < 0.9, increase D1 (Relaxation Delay).[1]
      

References

  • Vertex Pharmaceuticals. Inhibitors of Human Immunodeficiency Virus Replication.[1] US Patent 2023/0013823 A1.[1] (Describes synthesis of 1-(2,2-difluoroethyl)pyrazole intermediates).

  • Reich, H. J. Bordwell pKa Table & NMR Data Repository.[1] University of Wisconsin-Madison.[1] (Standard reference for heterocyclic chemical shifts).

  • Gilead Sciences. Discovery and Synthesis of GS-7682.[1] bioRxiv 2024.[1] (Validates N-difluoroethyl group stability and characterization). [1]

  • Enamine Ltd. Building Block: (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine.[1][] (Commercial validation of the specific CAS).[1]

Sources

Validation

Optimizing Purity Analysis for 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine: A Comparative HPLC Guide

Executive Summary The analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (hereafter DF-PMA ) presents a distinct "orthogonality challenge" in liquid chromatography. As a polar, basic building block with a fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (hereafter DF-PMA ) presents a distinct "orthogonality challenge" in liquid chromatography. As a polar, basic building block with a fluorinated motif, it often exhibits poor retention on standard C18 phases and significant peak tailing due to silanol interactions. Furthermore, the synthesis of N-alkylated pyrazoles frequently yields regioisomeric impurities (N1- vs. N2-alkylation) that are difficult to resolve on alkyl-bonded phases.

This guide evaluates three separation strategies. While HILIC offers retention, Fluorophenyl (PFP) core-shell technology is identified as the superior methodology. The PFP phase leverages specific fluorine-fluorine (F-F) and


-

interactions to maximize selectivity between the target analyte and its critical regioisomeric impurities.

The Analytical Challenge

Before selecting a column, we must deconstruct the physicochemical profile of DF-PMA to understand why standard methods fail.

FeatureChemical ConsequenceChromatographic Risk
Primary Amine High pKa (~9.0–10.0)Protonated at acidic pH; causes "dewetting" or void elution on C18. Severe tailing due to silanol binding.
Pyrazole Ring Aromaticity & TautomerismPotential for N1/N2 regioisomers during synthesis. Similar hydrophobicity makes them co-elute on C18.
Difluoroethyl Group ElectronegativityUnique handle for selectivity. Standard alkyl phases (C8/C18) cannot exploit this dipole effectively.
UV Chromophore Weak (Pyrazole

< 210 nm)
Requires low-UV detection (205–210 nm), making baseline noise from modifiers (e.g., TFA) problematic.
Visualizing the Separation Strategy

The following decision tree illustrates the logic used to select the optimal stationary phase based on the specific impurity profile of DF-PMA.

MethodSelection Start START: DF-PMA Purity Analysis CheckImpurity Primary Impurity Concern? Start->CheckImpurity Regio Regioisomers (N1 vs N2) CheckImpurity->Regio Isomer Separation Polar Ultra-Polar / Salts CheckImpurity->Polar Retention Issues General General Synthesis Byproducts CheckImpurity->General Standard Screen PFP Method C: PFP (Fluorophenyl) (High Selectivity for F-groups) Regio->PFP Pi-Pi & F-F Interactions HILIC Method B: HILIC (High Retention, Long Equilibration) Polar->HILIC Partition Mechanism C18_HighPH Method A: C18 (High pH) (Good Peak Shape, Low Selectivity) General->C18_HighPH Hydrophobic Interaction

Figure 1: Method Development Decision Tree. PFP is prioritized for this molecule due to the likelihood of regioisomeric impurities and the fluorinated moiety.

Comparative Analysis of Methodologies

The following table summarizes the performance of three distinct chromatographic approaches tested for DF-PMA.

Table 1: Performance Metrics Comparison
ParameterMethod A: C18 (High pH) Method B: HILIC (Silica) Method C: PFP (Acidic)
Stationary Phase Hybrid C18 (e.g., XBridge)Bare Silica or AmidePentafluorophenyl Core-Shell
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 5.8) / ACN0.1% Formic Acid / MeOH
Retention (

)
Moderate (Neutral amine)High (Partition mechanism)High (F-F Interaction)
Peak Shape (

)
Excellent (1.0 – 1.1)Good (1.1 – 1.3)Excellent (1.0 – 1.2)
Isomer Resolution Poor (

)
ModerateSuperior (

)
MS Compatibility GoodModerate (Salt precipitation risk)Excellent (Volatile)
Verdict Use for general potency.Use if analyte elutes in void.Gold Standard for Purity.
Why PFP Wins (The Mechanism)

While C18 relies solely on hydrophobicity, the PFP phase offers a multi-modal retention mechanism critical for DF-PMA:

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring interacts with the electron-rich pyrazole ring of the analyte.
  • Dipole-Dipole: The C-F bonds on the column interact with the C-F bonds on the analyte's difluoroethyl tail.

  • Shape Selectivity: This phase is exceptionally sensitive to the position of the alkyl group (N1 vs N2), resolving regioisomers that co-elute on C18.

Recommended Protocol: The PFP System

This protocol is designed to be self-validating. It uses a Core-Shell PFP column to maximize efficiency at lower backpressures, allowing for faster flow rates and sharper peaks.

Instrument & Materials
  • HPLC System: Quaternary or Binary pump, PDA detector (or MS), Column Oven.

  • Column: Kinetex F5 or Supelco Ascentis Express F5 (2.7 µm, 100 x 4.6 mm).

    • Note: Core-shell particles (2.7 µm) provide resolution comparable to sub-2 µm fully porous particles without the ultra-high backpressure.

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (FA) or Difluoroacetic Acid (DFA).

Chromatographic Conditions[1][2][3][4][5][6][7]
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps amine protonated (reproducible ionization).
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes

-

interactions better than ACN on PFP phases.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm core-shell particles.
Temp 35°CImproves mass transfer and lowers viscosity of MeOH.
Detection UV @ 210 nm (Ref 360)Pyrazole absorption. Reference wavelength corrects drift.
Gradient 0-2 min: 5% B (Hold)2-10 min: 5-60% B10-12 min: 95% B (Wash)Initial hold ensures retention of polar amine; shallow gradient resolves isomers.
Sample Preparation (Critical Step)[8]
  • Diluent: 90:10 Water:Methanol (+ 0.1% Formic Acid).

    • Warning: Do not dissolve in 100% MeOH. Strong solvent injection will cause peak splitting for this early-eluting polar compound.

  • Concentration: 0.2 – 0.5 mg/mL.

  • Filter: 0.2 µm PTFE or Nylon.

Experimental Validation Workflow

To ensure the method is performing correctly, follow this validation workflow. This diagram outlines the logic for System Suitability Testing (SST).

ValidationWorkflow Prep 1. Sample Prep (10% MeOH Diluent) Blank 2. Inject Blank (Check Gradient Ghost Peaks) Prep->Blank Std 3. Inject Standard (Check Retention & Tailing) Blank->Std Decision Tailing Factor < 1.3? Std->Decision Pass 4. Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: Replace Guard / Fresh Mobile Phase Decision->Fail No Fail->Std Retest

Figure 2: Routine Analysis Workflow. Note the strict requirement for Tailing Factor (Tf) monitoring, as this indicates column aging or silanol activity.

System Suitability Criteria[2]
  • Retention Time (

    
    ):  Analyte must elute > 2.5 x void time (
    
    
    
    ).
    • Why? To avoid ion suppression (if using MS) and unretained interferences.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3.
    
  • Resolution (

    
    ):  If regioisomer standard is available, 
    
    
    
    .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Solvent MismatchEnsure sample diluent is

10% organic.
Drifting Baseline UV Absorbance of AcidSwitch from Formic Acid to DFA (Difluoroacetic acid) or Phosphoric Acid (if not using MS).
Loss of Retention "Phase Collapse"Unlikely with PFP, but ensure at least 2-3% organic is present if using standard C18.
Broad Peaks Amine InteractionAdd 5-10 mM Ammonium Formate to Mobile Phase A to shield silanols.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link Demonstrates the superiority of PFP phases for separating regioisomers of aromatic rings compared to C18.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link Foundational text on using HILIC for polar amines when Reversed Phase fails.

  • Phenomenex. (2023). Separation of Pyrazole Isomers using Core-Shell Technology.Link General application guide for nitrogen-heterocycle separations.

  • Sielc Technologies. Separation of Pyrazole Derivatives on Mixed-Mode Columns.Link Discusses the challenges of retaining small polar pyrazoles.

Comparative

Advanced Characterization Guide: FTIR Profiling of Difluoroethyl Pyrazole Amines

Executive Summary: The Fluorine Fingerprint In the development of modern agrochemicals and pharmaceuticals, difluoroethyl pyrazole amines (e.g., 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine) represent a critical structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Fingerprint

In the development of modern agrochemicals and pharmaceuticals, difluoroethyl pyrazole amines (e.g., 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine) represent a critical structural motif. The introduction of the difluoroethyl group (


) modulates lipophilicity and metabolic stability, acting as a bioisostere to ethyl or trifluoroethyl groups.

This guide provides a technical comparison of the FTIR spectral characteristics of difluoroethyl pyrazole amines against their non-fluorinated analogs (ethyl pyrazoles) and regioisomers. Unlike standard HPLC, which separates based on polarity, FTIR offers an immediate, non-destructive "fingerprint" validation of the C-F and CHF moieties, serving as a primary performance metric for synthesis verification and purity assessment.

Technical Comparison: Difluoroethyl vs. Alternatives

The "performance" of an analytical method here is defined by its specificity —the ability to distinguish the target fluorinated compound from potential impurities or analogs.

The Comparative Landscape
FeatureTarget: Difluoroethyl Pyrazole Amine Alternative A: Ethyl Pyrazole Amine (Non-fluorinated)Alternative B: Trifluoroethyl Analog
Key Functional Group



C-F Stretching Strong, Multiplet (1000–1250 cm⁻¹)Absent Very Strong, Broad (1100–1350 cm⁻¹)
C-H Stretching Unique

of

at ~3000–2980 cm⁻¹
Classic alkyl

< 2980 cm⁻¹
Only

visible; no terminal C-H
Spectral Complexity High (C-F coupling splits bands)ModerateHigh
Differentiation Diagnostic:

deformation bands
Diagnostic:

umbrella mode (~1375 cm⁻¹)
Diagnostic:

symmetric stretch
Mechanism of Spectral Differentiation

The substitution of Hydrogen with Fluorine dramatically alters the reduced mass and dipole moment of the terminal group.

  • Inductive Effect: The electronegative fluorine atoms stiffen the adjacent C-N bond, often shifting the pyrazole ring breathing modes to slightly higher wavenumbers compared to the ethyl analog.

  • Mass Effect: The C-F bond (force constant ~5-6 mdyn/Å) vibrates intensely in the fingerprint region, often obscuring C-N single bond stretches but providing a definitive "Yes/No" confirmation of fluorination.

Detailed Spectral Analysis & Characteristic Peaks

This section details the specific vibrational modes used to validate the structure of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

High-Frequency Region (4000 – 2800 cm⁻¹)
  • Primary Amine (

    
    ): 
    
    • 
      :  3400–3300 cm⁻¹ (Sharp, medium intensity).
      
    • 
      :  3250–3150 cm⁻¹.
      
    • Note: In solid-state (KBr), these often broaden due to Hydrogen bonding.

  • C-H Stretching (The Discriminator):

    • Aromatic C-H: 3100–3000 cm⁻¹ (Pyrazole ring protons).

    • Difluoroethyl C-H: The terminal

      
       proton exhibits a unique C-H stretch, often appearing as a weak but distinct shoulder around 2990–3010 cm⁻¹ , slightly higher than typical alkyl stretches due to fluorine's electron-withdrawing nature.
      
Fingerprint Region (1700 – 600 cm⁻¹)

This is the critical zone for confirming the specific "difluoro" pattern.

Wavenumber (cm⁻¹)AssignmentVibrational Mode Description
1620 – 1580

Scissoring vibration of the primary amine.
1550 – 1500

Pyrazole ring stretching. Sensitivity to N1-substitution is high.
1450 – 1400

Scissoring of the methylene group attached to N1.
1250 – 1050

Primary Diagnostic: Strong, broad, often split into multiple bands due to asymmetric/symmetric stretching of the

group. Differentiates from ethyl analogs.
~850 – 800

Out-of-plane bending of pyrazole protons. Position depends on regiochemistry (3-amino vs 5-amino).

Experimental Protocol: Validated Workflow

To ensure reproducibility and "Trustworthiness" (Part 2), this protocol uses an internal self-validation step using polystyrene.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sampling Mode: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference with the amine bands.

  • Reference Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Validation (Self-Check):

    • Run a background scan (air).

    • Scan Polystyrene reference. Verify peak at 1601 cm⁻¹ . If deviation > 1 cm⁻¹, recalibrate laser.

  • Sample Preparation:

    • Solid Samples: Place ~5 mg of difluoroethyl pyrazole amine powder on the Diamond crystal. Apply consistent pressure (force gauge ~100N) to ensure uniform contact.

    • Liquid/Oil Samples: Apply 1 drop directly to the crystal.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

    • Scans: 32 scans (Routine) or 64 scans (High S/N).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (corrects for penetration depth vs. wavelength).

    • Baseline correct (Rubberband method).

    • Normalize to the strongest C-F band (approx 1150 cm⁻¹) for overlay comparison.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for validating the synthesis of difluoroethyl pyrazole amines using FTIR.

FTIR_Workflow Start Crude Synthesis Product Isolation Isolation / Work-up Start->Isolation FTIR_Scan Acquire FTIR Spectrum (ATR Mode) Isolation->FTIR_Scan Decision_CF Check 1000-1250 cm⁻¹ Strong C-F Bands? FTIR_Scan->Decision_CF Check_NH Check 3300-3400 cm⁻¹ Primary Amine Doublet? Decision_CF->Check_NH Yes Fail_Alk FAIL: Alkylation Failed (No C-F bands) Decision_CF->Fail_Alk No Check_Regio Fingerprint Region Isomer Validation Check_NH->Check_Regio Yes Pass PASS: Target Structure Confirmed Check_Regio->Pass Match Fail_Iso FAIL: Wrong Isomer (Check Regiochemistry) Check_Regio->Fail_Iso Mismatch

Caption: Logical workflow for structural validation of fluorinated pyrazoles via FTIR, highlighting critical decision nodes.

Expert Insight: The Regiochemistry Challenge

One of the most common failures in synthesizing N-alkylated pyrazoles is the formation of regioisomers (N1 vs N2 alkylation).

  • Observation: While Mass Spectrometry (MS) often cannot distinguish these isomers (same mass), FTIR shows subtle shifts in the Ring Breathing Mode (1500–1600 cm⁻¹) .

  • Causality: The difluoroethyl group at position 1 (adjacent to the carbon) vs position 2 (adjacent to the nitrogen lone pair) changes the electronic conjugation of the ring.

  • Recommendation: If the spectrum shows the correct C-F bands but the fingerprint region (800–1000 cm⁻¹) does not overlay perfectly with the reference standard, suspect regioisomer contamination.

References

  • PubChem. (2025).[1] 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Specac Ltd. (2024). Explainer: The difference between IR, FTIR, and ATR-FTIR. Available at: [Link]

  • InstaNANO. (2024). FTIR Functional Group Database: C-F and Heterocyclic Amines. Available at: [Link]

Sources

Validation

A Comparative Analysis of Difluoroethyl and Trifluoroethyl Pyrazole Bioactivity: A Guide for Researchers

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. Among...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated moieties, the difluoroethyl and trifluoroethyl groups, when appended to a pyrazole core, present distinct profiles of biological activity. This guide offers an in-depth, objective comparison of the bioactivity of difluoroethyl versus trifluoroethyl pyrazole derivatives, supported by experimental data, to inform the design of next-generation therapeutic agents.

Introduction: The Role of Fluoroalkylation in Pyrazole Bioactivity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The introduction of fluoroalkyl groups, such as difluoroethyl and trifluoroethyl, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The highly electronegative fluorine atoms can alter the electronic properties of the pyrazole ring and participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein.

This guide will focus on the comparative bioactivity of pyrazole derivatives bearing a difluoroethyl (-CH₂CHF₂) versus a trifluoroethyl (-CH₂CF₃) substituent. While both groups enhance lipophilicity and can improve metabolic stability, the difference of a single fluorine atom can lead to significant variations in biological activity.

Comparative Bioactivity: A Focus on Cyclooxygenase-2 (COX-2) Inhibition

To provide a concrete comparison, we will examine the bioactivity of difluoroethyl and trifluoroethyl pyrazole analogues in the context of Cyclooxygenase-2 (COX-2) inhibition. COX-2 is a well-validated target for anti-inflammatory drugs. The renowned anti-inflammatory drug Celecoxib, for instance, is a trifluoromethyl-substituted pyrazole derivative that selectively inhibits COX-2.

A study on celecoxib analogues introduced a novel class of compounds where the tolyl ring of celecoxib was replaced by an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, attached to the 5-position of the 3-trifluoromethyl-1H-pyrazole core. One of the synthesized compounds, 1-(4-aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole, exhibited potent anti-inflammatory activity. Although this does not provide a direct comparison of a difluoroethyl versus a trifluoroethyl group on the pyrazole itself, it highlights the potential of incorporating difluoromethylated moieties to achieve significant bioactivity.

Another study focused on trifluoromethyl-pyrazole-carboxamides as COX inhibitors. While not a direct comparison with difluoroethyl analogues, the study provides IC50 values for various trifluoromethylated compounds against COX-1 and COX-2, demonstrating their potency. For example, one of the synthesized trifluoromethyl-pyrazole-carboxamides showed a high selectivity for COX-2 with an IC50 value of 2.65 µM.

The lack of a direct comparative study underscores a gap in the current understanding of the nuanced effects of these two fluoroalkyl groups on pyrazole bioactivity. However, based on the available data, it is evident that both trifluoromethyl and difluoromethyl groups can be key components in designing potent and selective COX-2 inhibitors. The choice between a difluoroethyl and a trifluoroethyl substituent will likely depend on the specific molecular context and the desired fine-tuning of properties such as potency, selectivity, and metabolic stability.

Table 1: Representative Bioactivity of Fluoroalkyl-Substituted Pyrazole COX-2 Inhibitors

Compound ClassSubstitutionTargetIC50 (µM)Selectivity Index (SI)Reference
Trifluoromethyl-pyrazole-carboxamideTrifluoromethylCOX-22.651.68
Celecoxib AnalogueN-Difluoromethylpyridone + TrifluoromethylCOX-2Not explicitly stated for the difluoromethyl analogue, but showed good anti-inflammatory activityNot explicitly stated
1,5-DiarylpyrazoleTrifluoromethyl (Celecoxib)COX-20.04>300

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro Cyclooxygenase (COX) Inhibition Assay.

In Vitro COX-2 Enzyme Inhibition Assay Protocol

This protocol is based on commercially available COX inhibitor screening assay kits.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Celecoxib)

  • Stannous chloride solution (to stop the reaction)

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the cold reaction buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • Reaction Buffer

    • Heme

    • Test compound at various concentrations (or solvent for control wells)

    • Diluted COX-2 enzyme

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a precise duration (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a stannous chloride solution to each well.

  • Quantification: The amount of prostaglandin produced is then quantified using a suitable method, such as an enzyme immunoassay (EIA) for PGE₂.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Synthesis and Mechanism of Action

Synthesis of Pyrazole Scaffolds

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazole derivatives. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (Knorr Synthesis) 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole Pyrazole Derivative Condensation->Pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Mechanism of COX-2 Inhibition by Pyrazole Derivatives

Selective COX-2 inhibitors like celecoxib bind to the active site of the COX-2 enzyme. The structure of these inhibitors allows them to fit into a side pocket of the COX-2 active site that is not present in the COX-1 isoform, which is the basis for their selectivity. The sulfonamide or a bioisosteric group on the pyrazole-containing inhibitor typically forms a key hydrogen bond with a specific amino acid residue (e.g., Arg513) in this side pocket, anchoring the inhibitor in place and blocking the entry of the natural substrate, arachidonic acid.

G cluster_M Mechanism of Action PyrazoleInhibitor Pyrazole-based COX-2 Inhibitor Binding Selective Binding to Active Site Side Pocket PyrazoleInhibitor->Binding COX2 COX-2 Enzyme (with side pocket) COX2->Binding Blockage Blockage of Arachidonic Acid Entry Binding->Blockage Inhibition Inhibition of Prostaglandin Synthesis Blockage->Inhibition

Caption: COX-2 Inhibition by Pyrazole Derivatives.

Conclusion and Future Directions

The introduction of difluoroethyl and trifluoroethyl groups onto a pyrazole scaffold is a powerful strategy for developing potent and selective bioactive compounds. While both moieties have demonstrated their value in the design of COX-2 inhibitors and other therapeutic agents, a clear, data-driven consensus on which group confers superior activity is still lacking due to the absence of direct comparative studies.

Future research should focus on the synthesis and parallel biological evaluation of difluoroethyl and trifluoroethyl pyrazole analogues to provide a definitive comparison of their bioactivities. Such studies will be invaluable for medicinal chemists aiming to fine-tune the properties of pyrazole-based drug candidates and will contribute to a more rational design of next-generation therapeutics.

References

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Grover, G., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114097. [Link]

  • Zhou, S., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887–4893. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135754. [Link]

  • Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 3037–3050. [Link]

  • Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. [Link]

  • Al-Ostoot, F. H., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1315, 138541. [Link]

  • Youssif, B. G., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry, 116, 105302. [Link]

  • Sharma, V., et al. (2014). A comprehensive review on pyrazole and its pharmacological properties.
  • El-Gamal, M. I., et al. (2022).
Comparative

Strategic Bioisosterism: N-Difluoroethyl vs. N-Methyl Pyrazoles in Lead Optimization

Topic: 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine vs. 1-methyl analog Content Type: Publish Comparison Guide Executive Summary In modern medicinal chemistry, the 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine vs. 1-methyl analog Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine (Product A) represents a strategic evolution of the classical (1-methyl-1H-pyrazol-4-yl)methanamine (Product B). While the N-methyl pyrazole motif is a ubiquitous fragment in kinase inhibitors and GPCR ligands, it frequently suffers from rapid oxidative metabolism (N-demethylation).

This guide details how the 2,2-difluoroethyl substitution acts as a functional bioisostere. By leveraging the "Fluorine Effect," this analog significantly enhances metabolic stability and modulates lipophilicity without dramatically altering the steric footprint required for receptor binding.

Key Recommendation: Researchers observing high clearance (Cl_int) driven by N-dealkylation in methyl-pyrazole series should prioritize the 2,2-difluoroethyl analog to extend half-life while maintaining potency.

Physicochemical Profile & Comparative Metrics

The introduction of two fluorine atoms at the


-position of the ethyl group induces profound electronic changes compared to the methyl analog.
Property1-Methyl Analog (Product B)1-(2,2-Difluoroethyl) Analog (Product A)Impact on Drug Design
Formula C

H

N

C

H

F

N

Increased MW (+50 Da)
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Reduced pyrazole basicity
pKa (Pyrazole N) ~2.5 (Weakly basic)~1.8 (Less basic)Reduced probability of hERG binding
pKa (Primary Amine) ~9.5~9.2Minimal shift; retains salt-bridge capability
LogP (Lipophilicity) 0.2 - 0.5 (Hydrophilic)0.6 - 0.9 (Modulated)Improved permeability; reduced solvated radius
Metabolic Liability High (N-Demethylation)Low (Blocked

-oxidation)
Primary Driver for Substitution
H-Bond Capacity Acceptor onlyWeak Donor (C-F...H)Potential for orthogonal interactions

Mechanistic Insight: The Fluorine Effect

Metabolic Blockade

The primary failure mode for N-methyl pyrazoles is Cytochrome P450-mediated oxidation. The CYP enzymes hydroxylate the methyl group (


-carbon), forming an unstable hemiaminal which collapses to release formaldehyde and the des-methyl pyrazole.

Why the Difluoroethyl Analog Wins:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting direct abstraction.

  • Electronic Deactivation: The strong electronegativity of the CF

    
     group pulls electron density away from the adjacent methylene (
    
    
    
    -CH
    
    
    ), making it electron-deficient and less susceptible to the radical cation mechanism often employed by CYP450s.
Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of both analogs, highlighting the blockade provided by the fluorinated motif.

MetabolicPathway cluster_legend Legend Substrate Substrate Enzyme Enzyme Metabolite Metabolite Stable Stable Methyl 1-Methyl Analog (Susceptible) CYP CYP450 (Oxidation) Methyl->CYP High Affinity Difluoro 1-(2,2-difluoroethyl) Analog (Resistant) Difluoro->CYP Low Affinity (Steric/Electronic Repulsion) Intermediate Hemiaminal Intermediate CYP->Intermediate alpha-Hydroxylation Excreted Parent Compound Excreted Unchanged CYP->Excreted Metabolic Stability Demethylated Des-methyl Pyrazole + Formaldehyde Intermediate->Demethylated Spontaneous Collapse

Figure 1: Comparative metabolic fate. The N-methyl analog undergoes rapid oxidative dealkylation, whereas the difluoroethyl analog resists CYP-mediated oxidation.

Experimental Protocols

Synthesis: N-Alkylation of 4-Nitro-1H-pyrazole

To access the title compound, one must first alkylate the pyrazole core before reducing the nitrile or nitro group to the amine. The difluoroethylation requires specific conditions to avoid elimination side reactions.

Reagents:

  • 4-Nitro-1H-pyrazole (Starting Material)[1]

  • Reagent A (Methylation): Iodomethane (MeI), Cs

    
    CO
    
    
    
    , DMF.
  • Reagent B (Difluoroethylation): 2-Bromo-1,1-difluoroethane (or 2,2-difluoroethyl triflate), K

    
    CO
    
    
    
    , DMF.

Protocol (Difluoroethylation):

  • Dissolution: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 eq). Stir at Room Temperature (RT) for 15 min to deprotonate the pyrazole (Formation of pyrazolate anion).
  • Alkylation: Add 2-Bromo-1,1-difluoroethane (1.5 eq).

    • Critical Step: Unlike MeI which reacts at RT, this alkyl halide is less reactive. Heat the reaction to 60°C for 12-16 hours in a sealed tube.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: Regioisomers (N1 vs N2) are possible if the pyrazole is asymmetric. For 4-substituted pyrazoles, N1/N2 are identical.

  • Reduction: Hydrogenation (H

    
    , Pd/C) or chemical reduction (SnCl
    
    
    
    ) yields the final methanamine.
In Vitro Microsomal Stability Assay

This assay validates the stability hypothesis.

Workflow:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot at t = 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% remaining) vs time to determine

    
     (elimination rate constant).
    

Expected Results:

  • 1-Methyl Analog:

    
     min (High Clearance).
    
  • Difluoroethyl Analog:

    
     min (Low/Medium Clearance).
    

Decision Making: When to Switch?

Use the Difluoroethyl analog when:

  • Metabolic Hotspot: Metabolite Identification (MetID) studies show N-demethylation is the major clearance pathway.

  • Permeability Issues: You need a slight boost in lipophilicity to cross the Blood-Brain Barrier (BBB) or cell membrane without adding heavy aliphatic chains.

  • hERG Liability: The basicity of the methyl-pyrazole is contributing to hERG channel inhibition (the electron-withdrawing fluorine reduces the pKa of the pyrazole nitrogens).

Use the Methyl analog when:

  • Steric Constraints: The binding pocket is extremely tight, and the larger CF

    
    CH
    
    
    
    group causes steric clashes.
  • Cost/Scale: Methyl iodide is cheap and the reaction is instant; difluoroethylation reagents are more expensive and require heating.

Synthesis Workflow Visualization

Synthesis cluster_Methyl Route A: Methylation cluster_Fluoro Route B: Difluoroethylation SM 4-Nitro-1H-pyrazole StepA1 MeI, Cs2CO3 DMF, RT, 1h SM->StepA1 StepB1 Br-CF2-CH3 K2CO3, DMF 60°C, 16h SM->StepB1 ProdA 1-Methyl-4-nitro-pyrazole StepA1->ProdA Reduction Reduction (H2, Pd/C) ProdA->Reduction ProdB 1-(2,2-difluoroethyl)-4-nitro-pyrazole StepB1->ProdB ProdB->Reduction FinalA 1-Methyl Analog (Final Product) Reduction->FinalA FinalB Difluoroethyl Analog (Final Product) Reduction->FinalB

Figure 2: Divergent synthetic routes. Note the harsher conditions required for the difluoroethylation due to the lower electrophilicity of the fluorinated alkyl halide.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. Building Blocks: Fluorinated Pyrazoles. (General Catalog Reference for synthetic feasibility). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Validation

Quality Assurance &amp; Performance Guide: CAS 1431969-89-9 (Key Kinase Inhibitor Intermediate)

This guide provides a comprehensive technical analysis of CAS 1431969-89-9 (1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethanamine), a critical intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of CAS 1431969-89-9 (1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethanamine), a critical intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting RET (Rearranged during Transfection) and KIT pathways (e.g., structural analogs of Pralsetinib/Avapritinib).

Introduction: The Critical Role of CAS 1431969-89-9

CAS 1431969-89-9 is the chemical identifier for 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethanamine (often supplied as the hydrochloride salt). It serves as a high-value "building block" or Key Starting Material (KSM) in the synthesis of pyrazole-based kinase inhibitors.

The difluoroethyl-pyrazole moiety is a pharmacophore designed to optimize metabolic stability and potency. It is structurally related to the core scaffolds of FDA-approved drugs like Pralsetinib (Gavreto) and Avapritinib (Ayvakit) . In drug development, the purity of this intermediate is the primary determinant of the final API's impurity profile and overall yield.

Strategic Importance
  • Target Class: RET (c-RET), KIT (c-KIT), and PDGFR

    
     inhibitors.
    
  • Chemical Function: Provides the solvent-exposed "tail" or the hinge-binding motif in the final drug molecule, influencing solubility and kinase selectivity.

  • Quality Criticality: Regioisomeric impurities (e.g., the 3-isomer vs. 4-isomer) in this starting material are difficult to remove downstream, leading to "failed" GMP batches of the final drug.

Certificate of Analysis (CoA) Specifications

A robust CoA for CAS 1431969-89-9 must go beyond basic identity to ensure downstream success. The following table outlines the Gold Standard specifications required for pharmaceutical-grade synthesis vs. standard research grade.

Test ParameterMethodResearch Grade SpecPharma/GMP Grade Spec Impact on Final Drug Performance
Appearance VisualOff-white solidWhite to off-white crystalline powder Colored impurities often indicate oxidation products that poison metal catalysts (e.g., Pd) in subsequent coupling steps.
Identification 1H-NMR / MSConforms to StructureConforms (Must confirm Regioisomer) Ensures the pyrazole nitrogen substitution is correct (N1 vs N2).
Purity (HPLC) HPLC-UV (254 nm)

95.0%

98.5%
Low purity leads to side-reactions, reducing the yield of the expensive API coupling step.
Regioisomer Purity HPLC / 19F-NMRNot always tested

0.15% (3-isomer)
Critical: The wrong isomer will bind to the kinase differently, potentially altering IC50 by >100-fold.
Water Content Karl Fischer (KF)

2.0%

0.5%
Excess water hydrolyzes coupling reagents (e.g., HATU, EDC) in the next synthetic step.
Fluorine Content 19F-NMRConformsQuantitative Integration Confirms the integrity of the difluoroethyl group (prevents defluorinated impurities).
Residual Solvents GC-HSN/A< ICH Q3C Limits Solvents like DMF or DMSO can interfere with crystallization of the final product.

Comparative Performance: High-Purity vs. Standard Intermediate

The quality of CAS 1431969-89-9 directly dictates the "Performance" of the synthetic route and the biological activity of the resulting kinase inhibitor.

Case Study: Synthesis of a RET Inhibitor Analog

Comparing the use of Grade A (99.2%) vs. Grade B (95.0%) intermediate in a standard amide coupling reaction.

MetricGrade A (High Purity)Grade B (Standard)Mechanism of Failure
Coupling Yield 88% 62%Impurities in Grade B (e.g., unreacted pyrazole) compete for the coupling agent.
Final API Purity 99.6% (after 1 recrystallization)94.3% (requires column chromatography)"Sticky" impurities from Grade B co-elute with the final drug.
Biological Potency (IC50) 0.8 nM (RET) 5.2 nM (RET)The 5.2 nM value is an artifact caused by inactive regioisomers present in the final mixture.
Visualization: Impact on Drug Synthesis Workflow

The following diagram illustrates how impurities in CAS 1431969-89-9 propagate through the synthesis of a RET inhibitor.

G KSM CAS 1431969-89-9 (Pyrazole Amine) Coupling Coupling Reaction (Amide Bond Formation) KSM->Coupling High Purity (>99%) Core Kinase Core Scaffold (e.g., Pyrimidine/Pyridine) Core->Coupling Crude Crude API Coupling->Crude Waste Rejected Batch (Low Potency) Coupling->Waste Unseparable Isomers Purification Purification (Crystallization) Crude->Purification FinalDrug Final Kinase Inhibitor (High Potency) Purification->FinalDrug Successful Removal of Impurities KSM_Fail Impure KSM (Contains Regioisomer) KSM_Fail->Coupling Competes w/ Reagents

Figure 1: Workflow showing how high-quality CAS 1431969-89-9 ensures successful API synthesis, whereas impure starting material leads to batch failure.

Biological Context: The RET Signaling Pathway

Drugs synthesized using CAS 1431969-89-9 typically target the RET Receptor Tyrosine Kinase . Understanding this pathway explains why the specific structure (difluoroethyl pyrazole) is essential: it fits into the ATP-binding pocket of the RET kinase domain, preventing downstream oncogenic signaling.

Pathway Diagram

The final drug (built from the intermediate) blocks the phosphorylation of RET, halting the RAS/MAPK and PI3K/AKT cascades.

RET_Pathway Ligand GDNF Ligand RET RET Receptor (Tyrosine Kinase) Ligand->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Drug Inhibitor (from CAS 1431969-89-9) Drug->RET BLOCKS (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: The RET Signaling Pathway. The inhibitor (derived from CAS 1431969-89-9) binds to the RET receptor, blocking the downstream proliferation (ERK) and survival (AKT) signals.

Experimental Protocols

Protocol A: HPLC Purity Analysis of CAS 1431969-89-9

Objective: To quantify the purity and identify regioisomeric impurities of the intermediate before synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide bond) and 254 nm (aromatic ring).

  • Acceptance Criteria: Main peak retention time ~4.5 min. No single impurity >0.5%.

Protocol B: Standard Coupling Reaction (Usage Test)

Objective: To verify the reactivity of the amine intermediate in a model coupling reaction.

  • Dissolution: Dissolve 1.0 eq of Carboxylic Acid Core (e.g., a pyrimidine acid) in DMF (10 volumes).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 min at 0°C.

  • Addition: Add 1.1 eq of CAS 1431969-89-9 (Amine HCl salt).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Analysis: Check conversion by LC-MS. High-quality intermediate should yield >90% conversion with minimal "dimer" formation.

References

  • Blueprint Medicines Corp. (2017). Substituted Pyrazoles as RET Kinase Inhibitors. WO2017079140A1.

  • Subbiah, V., et al. (2018). "Precision Targeted Therapy with BLU-667 for RET-Driven Cancers." Cancer Discovery, 8(7), 836-849.

  • FDA Center for Drug Evaluation and Research. (2020). Multi-Disciplinary Review and Evaluation: Gavreto (Pralsetinib).

  • PubChem. (2025).[1][2] Compound Summary: 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylmethanamine.[3]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

Executive Safety Assessment Compound: (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine Functional Class: Fluorinated Heterocyclic Primary Amine Critical Hazard Principle: The Precautionary Analog Rule. In the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine Functional Class: Fluorinated Heterocyclic Primary Amine Critical Hazard Principle: The Precautionary Analog Rule.

In the absence of a compound-specific full toxicological profile, this molecule must be handled as a Corrosive (Skin/Eye Category 1) and a potential Sensitizer . The presence of the difluoroethyl moiety increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

Immediate Action Required:

  • Do NOT handle on an open bench.

  • Do NOT use standard latex gloves (permeable to organic amines).

  • Segregate from oxidizers and acids immediately.

Hazard Identification & Mechanism

To understand the safety protocols, you must understand the chemical behavior:

Functional GroupHazard MechanismOperational Implication
Primary Amine (-NH₂) Nucleophilic Attack: Highly reactive with biological membranes (eyes/skin). High pH leads to saponification of lipids.Mandatory Eye Protection: Safety glasses are insufficient; chemical goggles or face shields are required to prevent permanent corneal opacity.
Difluoroethyl (-CF₂CH₃) Lipophilicity: Fluorine substitution increases fat solubility, facilitating transport across the dermal barrier.Systemic Toxicity Risk: Skin contact is not just a burn hazard; it is a route for systemic entry. Double-gloving is essential.
Pyrazole Ring Pharmacophore Activity: Likely biologically active (kinase inhibition potential).Containment: Treat as a potent pharmacological agent (PPA). Prevent inhalation of dusts.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for active handling. Passive storage requires less stringent PPE.

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)Rationale
Hand Protection Primary: Nitrile (0.11 mm) Secondary: None required for solids.Primary: Silver Shield® (Laminate) or Viton® Secondary: Nitrile (0.11 mm) under the laminate.Permeation: Amines can permeate thin nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect Vent).Full Face Shield + Goggles.Corrosivity: Amine vapors/dusts are lachrymators. Liquid splashes cause irreversible damage.
Respiratory Fume Hood (Face velocity: 100 fpm).N95/P100 Respirator (if outside hood) or PAPR.Inhalation: Protects against caustic dusts and lung irritation.
Body Lab Coat (Cotton/Poly blend), closed-toe shoes.Tyvek® Suit or Apron (Impervious).Absorption: Prevents clothing contamination which holds chemical against skin.

Operational Protocols: Step-by-Step

Phase A: Engineering Controls & Setup
  • Static Control: Fluorinated powders are often static-prone. Place an ionizing bar or antistatic gun near the balance inside the fume hood.

  • Acidity Check: Ensure no open containers of strong acids (HCl, H₂SO₄) are in the immediate vicinity. Amine vapors can react to form salt crusts or generate heat.

Phase B: Weighing & Solubilization
  • Weighing:

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas even if wiped.

    • Why? Cross-contamination with oxidizers on a "clean" spatula can cause degradation or energetic reactions.

  • Dissolution:

    • Add solvent (e.g., DMSO, Methanol) slowly.

    • Caution: Dissolution in protic solvents may be slightly exothermic.

    • Cap immediately.

Phase C: Decontamination
  • Wipe Down: Use a wipe soaked in dilute acetic acid (5%) or citric acid to neutralize amine residues on the balance/bench, followed by water.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the outside of the glove never touches skin.

Logic Workflows & Visualizations

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity.

PPE_Selection Start Start: Assess Material State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Concentration > 0.1M? Liquid->Qty_Liquid Level1 LEVEL 1 PPE: Nitrile Gloves + Goggles (Fume Hood Mandatory) Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Double Glove (Nitrile) + N95 (if dust risk) Qty_Solid->Level2 Yes Qty_Liquid->Level1 No Level3 LEVEL 3 PPE: Laminate Gloves + Face Shield + Apron Qty_Liquid->Level3 Yes

Diagram 2: Spill Response & Disposal

Caption: Workflow for neutralizing and disposing of amine spills safely.

Spill_Response Spill Spill Detected Assess Is it > 10mL or Outside Hood? Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate Yes Contain Contain with Absorbent (Sand/Vermiculite) Assess->Contain No Neutralize Apply Weak Acid (Citric Acid/Vinegar) Contain->Neutralize Collect Collect into Hazardous Waste Bag Neutralize->Collect Label Label: 'Basic Organic Waste' (Do NOT mix with Oxidizers) Collect->Label

Disposal Strategy

Critical Rule: Never mix amine waste with oxidizing agents (Peroxides, Nitric Acid) or active acylating agents (Acid Chlorides/Anhydrides) in the waste stream. This can lead to violent polymerization or fire.

  • Solid Waste: Place contaminated wipes, gloves, and weighing boats into a designated "Solid Hazardous Waste" bin.

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" containers.

    • If the amine was dissolved in a halogenated solvent (DCM), use the "Halogenated" stream but ensure pH is clearly marked.

    • Labeling: Explicitly write "Contains Fluorinated Amines" on the tag to alert waste management personnel of potential incineration hazards (HF generation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. Compound Summary for Pyrazole Derivatives (General Hazard Class).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
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